molecular formula C5H13NO B036536 2-Methyl-2-(methylamino)propan-1-ol CAS No. 27646-80-6

2-Methyl-2-(methylamino)propan-1-ol

Cat. No.: B036536
CAS No.: 27646-80-6
M. Wt: 103.16 g/mol
InChI Key: LHYBRZAQMRWQOJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)propan-1-ol is a versatile beta-amino alcohol building block of significant interest in synthetic organic and medicinal chemistry research. Its structure, featuring both a tertiary amine and a primary alcohol on a sterically hindered propanol backbone, makes it a valuable precursor for the synthesis of various heterocycles, complex molecular scaffolds, and pharmaceutical intermediates. Researchers utilize this compound in the development of ligands for catalysis, where its nitrogen and oxygen donor atoms can chelate to metal centers, potentially modulating catalytic activity and enantioselectivity in asymmetric transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYBRZAQMRWQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329684
Record name 2-methyl-2-(methylamino)propan-1-ol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27646-80-6
Record name 2-Methyl-2-(methylamino)-1-propanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-methylamino-1-propanol
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Record name 2-methyl-2-(methylamino)propan-1-ol
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Record name 2-METHYL-2-METHYLAMINO-1-PROPANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6), a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and explores its role as a key intermediate in the development of therapeutic agents, notably as a precursor to Cannabinoid Receptor 2 (CB2) modulators. Included are detailed data presentations and mandatory visualizations to facilitate understanding and practical application in a research and development setting.

Chemical and Physical Properties

This compound is a chiral amino alcohol. Its properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 27646-80-6[1][2][3]
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [2]
IUPAC Name This compound[2][3]
Boiling Point 162 °C
Density 0.878 g/cm³
Flash Point 62 °C
Vapor Pressure 0.755 mmHg at 25°C[4]
Refractive Index 1.429[4]

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine. The following protocol is based on established microwave-assisted synthesis methods which offer rapid and efficient reaction conditions.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Microwave synthesis reactor (e.g., CEM Discover)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a microwave reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C with 100W of microwave power for 15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent by vacuum distillation using a rotary evaporator.

  • To the resulting residue, add acetonitrile (3 mL) to precipitate any solid byproducts.

  • Filter the mixture to remove the precipitated solid.

  • To the filtrate, add a few drops of saturated sodium bicarbonate solution.

  • Remove the solvent from the filtrate by vacuum distillation to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1_chloro_2_methyl_2_propanol 1-chloro-2-methyl-2-propanol microwave_reaction Microwave Irradiation (100°C, 100W, 15 min) 1_chloro_2_methyl_2_propanol->microwave_reaction methylamine_in_methanol 40% Methylamine in Methanol methylamine_in_methanol->microwave_reaction solvent_removal_1 Vacuum Distillation (Solvent Removal) microwave_reaction->solvent_removal_1 precipitation Acetonitrile Addition (Precipitation of Solids) solvent_removal_1->precipitation filtration Filtration precipitation->filtration bicarbonate_addition Bicarbonate Addition filtration->bicarbonate_addition solvent_removal_2 Vacuum Distillation (Final Product Isolation) bicarbonate_addition->solvent_removal_2 final_product This compound (Crude) solvent_removal_2->final_product

Microwave-assisted synthesis workflow for this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water, with a small amount of phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.

General Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the standards and samples onto the HPLC system. The retention time and peak area are used for identification and quantification, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect signals corresponding to the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, the methyl protons on the nitrogen, and the two equivalent methyl groups on the quaternary carbon.

  • ¹³C NMR: Expect distinct signals for the methylene carbon, the quaternary carbon, the methyl carbon attached to the nitrogen, and the two equivalent methyl carbons.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds due to its bifunctional nature, containing both a nucleophilic secondary amine and a primary alcohol.

Precursor to Cannabinoid Receptor 2 (CB2) Modulators

This compound is utilized in the synthesis of CB2 receptor modulators. These modulators are of significant interest for their potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation. The synthesis of these modulators often involves the reaction of the secondary amine of this compound with a suitable electrophile to build the final drug scaffold.

Signaling Pathway of CB2 Receptor Agonists

CB2 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway. This signaling ultimately leads to the modulation of immune cell function, reducing inflammation and pain.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Inflammation, Analgesia) PKA->Cellular_Response Modulates MAPK_cascade->Cellular_Response Leads to Agonist CB2 Agonist Agonist->CB2R Binds to

Generalized signaling pathway of a CB2 receptor agonist.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and versatile reactivity make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided essential technical information to support its use in research and development, with a particular focus on its application as a precursor to novel therapeutics targeting the CB2 receptor. Researchers and scientists are encouraged to consider the detailed protocols and data presented herein for their synthetic and analytical needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(methylamino)propan-1-ol is a beta-amino alcohol that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a primary alcohol and a secondary amine, makes it a valuable intermediate for creating more complex molecules, including heterocyclic compounds and pharmaceutical agents.[1] A thorough understanding of its physicochemical properties is essential for its effective application in research and development, particularly in areas such as reaction kinetics, formulation development, and pharmacokinetic profiling.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[2][3]
Molecular Weight 103.16 g/mol [2][3]
Appearance Colorless to Yellow Liquid or Semi-Solid
Melting Point 49 °C[4]
Boiling Point 162 °C[2][4][5]
Density 0.878 g/cm³[2][5][6]
Flash Point 62 °C[2][4][5]
Solubility Slightly soluble in Chloroform and Methanol[2][5]
pKa (Predicted) 15.90 ± 0.10[2]
logP (Computed) -0.3[3][7]
Vapor Pressure 0.755 mmHg at 25°C[6]
Refractive Index 1.429[6]
InChI Key LHYBRZAQMRWQOJ-UHFFFAOYSA-N[1][3]
SMILES CC(C)(CO)NC[3]
CAS Number 27646-80-6[1][2]

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of this compound are outlined below. These represent standard methodologies widely used in the field.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination

The boiling point is determined using the distillation method. The compound is placed in a round-bottom flask with a few boiling chips. A distillation apparatus is assembled, including a condenser and a collection flask. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point. For small quantities, a micro-boiling point determination method can be used.

Density Measurement

The density of liquid this compound is measured using a pycnometer or a digital density meter. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). A digital density meter provides a direct reading of the density after injecting the sample.

Solubility Assessment

The solubility is determined by the equilibrium solubility method. An excess amount of the compound is added to a known volume of the solvent (e.g., chloroform, methanol, water) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of the compound is dissolved in water or a suitable solvent mixture. The solution is then titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

The logP value is experimentally determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as this compound.

Physicochemical_Characterization_Workflow cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Data Analysis & Reporting Compound Compound Procurement or Synthesis Purification Purification (e.g., Distillation, Crystallization) Compound->Purification Purity_Analysis Purity Analysis (e.g., HPLC, GC-MS, NMR) Purification->Purity_Analysis Melting_Point Melting Point Purity_Analysis->Melting_Point Boiling_Point Boiling Point Purity_Analysis->Boiling_Point Density Density Purity_Analysis->Density Solubility Solubility Purity_Analysis->Solubility pKa pKa Purity_Analysis->pKa logP logP Purity_Analysis->logP Data_Compilation Data Compilation & Analysis Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation logP->Data_Compilation Report Technical Report Generation Data_Compilation->Report

A generalized workflow for the physicochemical characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methyl-2-(methylamino)propan-1-ol, a versatile building block in organic synthesis and a key intermediate in the preparation of various pharmaceutical compounds. This document details three distinct synthetic routes, offering granular experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structural arrangement makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including ligands for catalysis and pharmacologically active agents. This guide explores its synthesis via three distinct pathways: direct synthesis from a halogenated precursor, a chiral approach starting from a natural amino acid, and the methylation of a primary amino alcohol intermediate.

Synthesis Pathways

Pathway 1: Direct Synthesis from 1-chloro-2-methyl-2-propanol

This one-step synthesis offers a direct and efficient route to this compound through the nucleophilic substitution of a chloroalkane with methylamine. The use of microwave irradiation accelerates the reaction, significantly reducing the reaction time.

Experimental Protocol:

A solution of 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL) is prepared in a microwave-safe vessel. The mixture is then subjected to microwave irradiation at 100°C and 100W for 15 minutes in a CEM Discover microwave synthesizer. After cooling to ambient temperature, the solvent is removed under reduced pressure. Acetonitrile (3 mL) is added to the residue, and the precipitated solid (methylamine hydrochloride) is removed by filtration. A few drops of a sodium bicarbonate solution are added to the filtrate, and the solvent is again removed by vacuum distillation to yield the crude this compound.[1]

Quantitative Data:

ParameterValueReference
Starting Material1-chloro-2-methyl-2-propanol[1]
Reagent40% Methylamine in Methanol[1]
Reaction Time15 minutes[1]
Temperature100°C (Microwave)[1]
YieldNot explicitly stated, crude product obtained[1]

Reaction Workflow:

G start 1-chloro-2-methyl-2-propanol conditions Microwave 100°C, 100W, 15 min start->conditions reagent 40% Methylamine in Methanol reagent->conditions workup1 Solvent Removal conditions->workup1 workup2 Acetonitrile Addition & Filtration workup1->workup2 workup3 Bicarbonate Addition & Solvent Removal workup2->workup3 product This compound workup3->product

Diagram 1: Synthesis of this compound from 1-chloro-2-methyl-2-propanol.
Pathway 2: Chiral Synthesis from L-Alanine

This pathway outlines the synthesis of the enantiomerically pure (2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, starting from the readily available chiral pool amino acid, L-alanine. This multi-step process involves the reduction of the carboxylic acid functionality to a primary alcohol, followed by N-methylation of the resulting amino alcohol.

Experimental Protocols:

Step 1: Reduction of L-Alanine Ester to L-Alaninol

The synthesis of L-alaninol can be achieved by the reduction of an L-alanine ester. For instance, L-alanine ethyl ester hydrochloride can be reduced using sodium borohydride in a mixed solvent system. A solution of L-alanine ethyl ester hydrochloride (1.0 mol) in ethanol (560 mL) is added dropwise over 5 hours to a solution of sodium borohydride (3.0 mol) in cold water (560 mL) at 20°C. The reaction is aged at 20-28°C to completion. Excess sodium borohydride is quenched with acetone. Ethyl acetate (1000 mL) is added, and the precipitated inorganic salts are filtered off. The aqueous layer of the filtrate is extracted with ethyl acetate (600 mL). The combined organic layers are dried and concentrated under reduced pressure, followed by vacuum distillation to yield L-alaninol.[2]

Step 2: N-Methylation of L-Alaninol via Eschweiler-Clarke Reaction

The resulting L-alaninol can be N-methylated using the Eschweiler-Clarke reaction. A general procedure involves treating the primary amine with excess formic acid and formaldehyde. To the L-alaninol (0.2 mmol), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling, water and 1M HCl are added, and the mixture is extracted with dichloromethane. The aqueous phase is then basified to pH 11 and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated. The crude product can be purified by column chromatography to afford (2S)-2-(methylamino)propan-1-ol.[3]

Quantitative Data:

ParameterStep 1: ReductionStep 2: N-MethylationReference
Starting MaterialL-Alanine Ethyl Ester HClL-Alaninol[2][3]
Key ReagentsSodium BorohydrideFormic Acid, Formaldehyde[2][3]
Reaction Time> 5 hours18 hours[2][3]
Temperature20-28°C80°C[2][3]
YieldHigh (not specified)Up to 98% (general procedure)[2][3]

Synthesis Workflow:

G start L-Alanine esterification Esterification start->esterification ester L-Alanine Ester esterification->ester reduction Reduction (e.g., NaBH4) ester->reduction alaninol L-Alaninol reduction->alaninol methylation N-Methylation (Eschweiler-Clarke) alaninol->methylation product (2S)-2-(Methylamino)propan-1-ol methylation->product

Diagram 2: Synthesis of (2S)-2-(Methylamino)propan-1-ol from L-Alanine.
Pathway 3: N-Methylation of 2-Amino-2-methyl-1-propanol

This pathway involves the synthesis of the precursor 2-amino-2-methyl-1-propanol, followed by its N-methylation to yield the target compound. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary amines without the formation of quaternary ammonium salts.[4]

Experimental Protocol:

Step 1: Synthesis of 2-Amino-2-methyl-1-propanol (Illustrative Example)

Numerous methods exist for the synthesis of 2-amino-2-methyl-1-propanol. One common industrial method involves the reaction of 2-nitropropane with formaldehyde followed by reduction.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

A general procedure for the Eschweiler-Clarke reaction can be applied to 2-amino-2-methyl-1-propanol. To the primary amine (1.0 eq), an excess of formic acid and formaldehyde are added. The reaction mixture is heated, typically near the boiling point of the aqueous solution, until the reaction is complete.[4] The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. This process is repeated to achieve dimethylation of a primary amine, but for the synthesis of a monomethylated product, the stoichiometry of formaldehyde would need to be carefully controlled. However, the Eschweiler-Clarke reaction is known to favor the formation of the tertiary amine when starting from a primary amine.[4] Therefore, achieving high selectivity for the monomethylated product may require alternative N-methylation strategies. For the purpose of this guide, a general Eschweiler-Clarke procedure is presented.

To 2-amino-2-methyl-1-propanol (0.2 mmol), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling, the workup involves an acid-base extraction to isolate the methylated amine.[3]

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-2-methyl-1-propanol[3]
ReagentsFormic Acid, Formaldehyde[3]
Reaction Time18 hours[3]
Temperature80°C[3]
YieldHigh (general procedure, up to 98%)[3]

Logical Relationship:

G precursor 2-Amino-2-methyl-1-propanol methylation N-Methylation (Eschweiler-Clarke Reaction) precursor->methylation product This compound methylation->product

Diagram 3: N-Methylation of 2-Amino-2-methyl-1-propanol.

Conclusion

This technical guide has detailed three distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular pathway will depend on factors such as the desired stereochemistry, available starting materials, and scalability. The direct synthesis from 1-chloro-2-methyl-2-propanol offers a rapid and straightforward route to the racemic product. The synthesis from L-alanine provides access to the enantiomerically pure (2S)-enantiomer, which is often crucial for pharmaceutical applications. Finally, the N-methylation of the readily available 2-amino-2-methyl-1-propanol presents a versatile approach, although control of the degree of methylation may require careful optimization. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Methyl-2-(methylamino)propan-1-ol: Structural Formula, Isomers, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylamino)propan-1-ol, a secondary amino alcohol with applications in organic synthesis. The document details its structural formula, explores its constitutional isomers, and presents key physicochemical data.

Structural Formula and Physicochemical Properties

This compound, with the chemical formula C₅H₁₃NO, is a secondary amino alcohol.[1] Its structure features a propane backbone with a hydroxyl group on the first carbon and a methylamino group and two methyl groups on the second carbon.

The structural formula is as follows:

Synonyms: N-(2-Hydroxy-1,1-dimethylethyl)-N-methylamine, 2-Methylamino-2-methyl-1-propanol[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₁₃NO[1]
Molar Mass 103.16 g/mol [1]
CAS Number 27646-80-6[1]
Boiling Point 162 °C
Density 0.878 g/cm³
Flash Point 62 °C
SMILES CC(C)(CO)NC[1]
InChI InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3[1]

Note on Chirality: this compound is an achiral molecule as it does not possess a stereocenter. The central carbon atom (C2) is bonded to two identical methyl groups, precluding the possibility of enantiomers.

Isomers of this compound

The molecular formula C₅H₁₃NO encompasses a wide variety of constitutional isomers. These isomers share the same molecular formula but differ in the connectivity of their atoms. The major classes of isomers for this formula include other amino alcohols, as well as ethers and amines with different substitution patterns.

A logical diagram illustrating the classification of some of the constitutional isomers of C₅H₁₃NO is provided below. This diagram focuses on the relationship between the parent compound and its positional and functional isomers.

Isomers_of_C5H13NO cluster_main This compound cluster_positional Positional Isomers (Amino Alcohols) cluster_functional Functional Isomers 2_Methyl_2_methylamino_propan_1_ol This compound (Secondary Amine, Primary Alcohol) 1_Methylamino_2_methyl_propan_2_ol 1-(Methylamino)-2-methylpropan-2-ol (Secondary Amine, Tertiary Alcohol) 2_Methyl_2_methylamino_propan_1_ol->1_Methylamino_2_methyl_propan_2_ol Positional Isomer 3_Methylamino_pentan_1_ol 3-(Methylamino)pentan-1-ol (Secondary Amine, Primary Alcohol) 2_Methyl_2_methylamino_propan_1_ol->3_Methylamino_pentan_1_ol Positional Isomer Pentan_1_amine_oxide Pentan-1-amine oxide (Amine Oxide) 2_Methyl_2_methylamino_propan_1_ol->Pentan_1_amine_oxide Functional Isomer 1_Methoxy_N_methylpropan_2_amine 1-Methoxy-N-methylpropan-2-amine (Ether and Secondary Amine) 2_Methyl_2_methylamino_propan_1_ol->1_Methoxy_N_methylpropan_2_amine Functional Isomer

Caption: Classification of Isomers of C₅H₁₃NO.

Experimental Protocols

Synthesis of 2-Methyl-1-(methylamino)propan-2-ol:

  • Reaction: 1-chloro-2-methyl-2-propanol is reacted with a 40% solution of methylamine in methanol.

  • Conditions: The reaction mixture is stirred at 100°C for 15 minutes in a microwave synthesizer.

  • Work-up: After cooling, the solvent is removed by vacuum distillation. Acetonitrile is added to precipitate any solid byproducts, which are then filtered off. A sodium bicarbonate solution is added to the filtrate, and the solvent is again removed under vacuum to yield the crude product.

It is important to note that numerous synthetic strategies exist for the preparation of the related compound 2-Amino-2-methyl-1-propanol . These methods include the reaction of 2-nitropropane with formaldehyde followed by reduction, and the hydrolysis of 2,2-dimethylaziridine.[2]

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data for this compound can be found in spectral databases such as SpectraBase, which is accessible through PubChem (CID 422780).[1] Analysis of the NMR spectra of the related compound, 2-methylpropan-1-ol, can provide a reference for interpreting the spectra of the target molecule. The ¹H NMR spectrum of 2-methylpropan-1-ol shows four distinct proton environments, and its ¹³C NMR spectrum displays three distinct carbon environments.

Conclusion

This compound is a structurally simple secondary amino alcohol with a number of constitutional isomers. While detailed experimental protocols for its synthesis are not widely published, methods for related compounds suggest potential synthetic pathways. This guide provides a foundational understanding of the structural and isomeric properties of this compound, which is valuable for researchers in organic synthesis and drug development. Further research into its synthesis and potential applications is warranted.

References

Spectroscopic Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6). Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted spectroscopic data based on its chemical structure with established experimental protocols for the acquisition of such data. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Chemical Structure and Properties

This compound is a bifunctional organic molecule containing a primary alcohol and a secondary amine group. Its structure lends it to applications as a building block in organic synthesis.[1][2]

PropertyValue
IUPAC Name This compound[3]
CAS Number 27646-80-6[2][3]
Molecular Formula C₅H₁₃NO[2][3]
Molecular Weight 103.16 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.45Singlet3HN-CH₃
~ 3.30Singlet2HCH₂ -OH
~ 1.10Singlet6H-C(CH₃ )₂
VariableBroad Singlet2HNH and OH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 30.0N-C H₃
~ 23.0-C(C H₃)₂
~ 55.0-C (CH₃)₂
~ 70.0C H₂-OH
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules is as follows:[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program with a 30° pulse and a relaxation delay of 1-2 seconds is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon environment.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted NMR Assignments

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
2960 - 2850StrongC-H stretching (sp³ C-H)
1470 - 1450MediumC-H bending
1150 - 1050StrongC-O stretching (primary alcohol)
1100 - 1000MediumC-N stretching
Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the following "neat" sample preparation is common:[5]

  • Sample Preparation: Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.

  • Data Acquisition: Place the sandwiched plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

A low-resolution mass spectrum obtained via electron ionization (EI) would be expected to show the following key fragments. A high-resolution mass spectrum of the protonated molecule has been reported with an m/z of 104 [M+H]⁺.[6]

m/zInterpretation
103[M]⁺ (Molecular Ion)
88[M - CH₃]⁺
72[M - CH₂OH]⁺
58[CH₃-NH-C(CH₃)₂]⁺
44[CH₂=NH-CH₃]⁺
Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile amines like this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a low-polarity column). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.

  • MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

MS_Fragmentation Predicted Mass Spectrometry Fragmentation Pathway M [C₅H₁₃NO]⁺˙ m/z = 103 M_minus_CH3 [M - CH₃]⁺ m/z = 88 M->M_minus_CH3 - •CH₃ M_minus_CH2OH [M - CH₂OH]⁺ m/z = 72 M->M_minus_CH2OH - •CH₂OH Fragment_44 [C₂H₆N]⁺ m/z = 44 M_minus_CH2OH->Fragment_44 - C₂H₄ Fragment_58 [C₃H₈N]⁺ m/z = 58

Predicted MS Fragmentation

References

Molecular weight and formula of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-2-(methylamino)propan-1-ol, with a focus on its relevance in medicinal chemistry and drug development.

Core Compound Properties

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its chemical structure, formula, and key identifiers are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 27646-80-6[1][2][3][4][5]
Chemical Formula C₅H₁₃NO[4][5]
Molecular Weight 103.16 g/mol [6]
Canonical SMILES CC(C)(CO)NC
InChI Key LHYBRZAQMRWQOJ-UHFFFAOYSA-N[2][3]

Physical and Chemical Properties:

PropertyValue
Appearance Colorless to pale yellow liquid or semi-solid[1][2]
Boiling Point 162.2 °C at 760 mmHg[7][8]
Density 0.878 g/cm³[7][8]
Flash Point 62 °C[8]
Solubility Soluble in water, chloroform (slightly), and methanol (slightly)[1]

Synthesis and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, containing both a nucleophilic secondary amine and a primary alcohol, allows for a variety of chemical transformations.

One notable application of a structurally related isomer, 2-Methyl-1-(methylamino)propan-2-ol, is in the synthesis of potent and selective cannabinoid receptor 2 (CB2) modulators. These compounds are of significant interest for their potential therapeutic effects in treating pain, inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor activation.

Experimental Protocol: Synthesis of a CB2 Receptor Modulator

The following is a detailed experimental protocol for the synthesis of a thiophene-based CB2 receptor modulator, adapted from methodologies reported for analogous compounds. This multi-step synthesis highlights the utility of amino alcohols like this compound as key building blocks.

Step 1: Synthesis of 2-Methyl-1-(methylamino)propan-2-ol (Isomer of the title compound)

  • Reactants: 1-chloro-2-methyl-2-propanol, 40% solution of methylamine in methanol.

  • Procedure: 1-chloro-2-methyl-2-propanol (1.00 mmol) is dissolved in a 40% solution of methylamine in methanol (0.5 mL). The mixture is stirred at 100°C for 15 minutes under 100W microwave irradiation. After cooling, the solvent is removed by vacuum distillation. Acetonitrile (3 mL) is added to precipitate any solid byproducts, which are then removed by filtration. A few drops of sodium bicarbonate solution are added to the filtrate, and the solvent is again removed under vacuum to yield the crude product.

Step 2: Amide Coupling to form the final CB2 Receptor Modulator

  • Reactants: [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone, 2-methyl-1-(methylamino)propan-2-ol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl), and 1-Hydroxybenzotriazole hydrate (HOBt·H₂O).

  • Procedure: [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) is dissolved in dimethylformamide (DMF, 1.0 mL). To this solution, 2-methyl-1-(methylamino)propan-2-ol (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H₂O (69 mg, 0.45 mmol) are added. The reaction mixture is stirred at 60°C for 2 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under vacuum.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to yield the final compound, 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide.

Experimental Workflow Diagram

The logical flow of the synthesis of the CB2 receptor modulator is depicted in the following diagram.

G cluster_synthesis Synthesis of 2-Methyl-1-(methylamino)propan-2-ol cluster_coupling Amide Coupling Reaction Start_Synth 1-chloro-2-methyl-2-propanol + Methylamine in Methanol Microwave Microwave Irradiation (100°C, 15 min) Start_Synth->Microwave Workup_Synth Solvent Removal & Precipitation Microwave->Workup_Synth Product_Synth Crude 2-Methyl-1-(methylamino)propan-2-ol Workup_Synth->Product_Synth Start_Coupling Thiophene Precursor + Product_Synth Product_Synth->Start_Coupling Coupling_Reagents WSC·HCl, HOBt·H₂O in DMF Reaction Stir at 60°C for 2h Start_Coupling->Reaction Coupling_Reagents->Reaction Workup_Coupling Extraction & Drying Reaction->Workup_Coupling Purification Silica Gel Chromatography Workup_Coupling->Purification Final_Product CB2 Receptor Modulator Purification->Final_Product

Synthesis workflow for a CB2 receptor modulator.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While specific signaling data for compounds derived from this compound is not currently available in the public domain, the general signaling pathway for CB2 receptor agonists is well-established.

Upon agonist binding, the CB2 receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, several other signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.

The following diagram illustrates the key signaling events following CB2 receptor activation.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB2_Agonist CB2 Agonist CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor Binding & Activation Gi_protein Gi/o Protein CB2_Receptor->Gi_protein Coupling AC Adenylyl Cyclase Gi_protein->AC Inhibition MAPK_Pathway MAPK Pathway (ERK, p38) Gi_protein->MAPK_Pathway Activation PI3K_Akt_Pathway PI3K/Akt Pathway Gi_protein->PI3K_Akt_Pathway Activation cAMP cAMP AC->cAMP Conversion of ATP Cellular_Response Modulation of Inflammation, Proliferation, Apoptosis cAMP->Cellular_Response Downregulation leads to MAPK_Pathway->Cellular_Response PI3K_Akt_Pathway->Cellular_Response

CB2 receptor signaling pathway.

Quantitative Data

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9][11]

References

Physicochemical Properties of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling and melting points of the chemical compound 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and standardized experimental methodologies.

Core Physicochemical Data

The experimentally determined boiling and melting points for this compound are summarized in the table below. These values are critical for the handling, processing, and formulation of this compound.

PropertyValueConditions
Boiling Point 162-162.2 °Cat 760 mmHg
Melting Point 49 °C-

Experimental Protocols

The determination of accurate boiling and melting points is fundamental to the characterization of a chemical substance. The following sections detail the standardized methodologies for these measurements, primarily referencing the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The presence of impurities can lower and broaden the melting point range. Several methods are recognized for this determination, with the capillary method being the most common.[1][2]

Principle of the Capillary Method:

A small, powdered sample of the substance is packed into a thin-walled glass capillary tube.[3] This tube is then placed in a heating apparatus, often a metal block or a liquid bath, alongside a calibrated thermometer.[2] The temperature is gradually increased, and the range from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[4]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube, digital melting point device)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer or temperature sensor

  • Sample pulverizer (if necessary)

Procedure:

  • Sample Preparation: The test substance is dried and finely powdered.

  • Capillary Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped or dropped through a larger tube to compact the sample at the sealed end to a height of 2-4 mm.[3]

  • Measurement: The packed capillary is placed in the melting point apparatus. The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate value.[4]

  • Observation: The temperatures at the beginning and end of the melting process are recorded.

Other recognized methods include differential scanning calorimetry (DSC) and differential thermal analysis (DTA), which measure the energy changes associated with the phase transition.[5][6][7]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Several methods are available for its determination, including distillation, the dynamic method, and the Siwoloboff method.[8]

Principle of the Siwoloboff (Capillary) Method:

This micro-method involves placing a small amount of the liquid into a test tube, along with an inverted, sealed-end capillary tube.[10] The setup is heated, and as the temperature rises, the air trapped in the capillary is expelled, followed by the vapor of the substance, resulting in a steady stream of bubbles.[11] The heat source is then removed. The boiling point is the temperature at which the bubble stream ceases and the liquid begins to be drawn up into the capillary tube.[10][11]

Apparatus:

  • Heating bath or block

  • Test tube

  • Capillary tube (sealed at one end)

  • Calibrated thermometer or temperature sensor

Procedure:

  • Sample Preparation: A small volume of the liquid substance is placed in the test tube.

  • Assembly: A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is affixed to a thermometer.

  • Measurement: The assembly is heated. A continuous stream of bubbles will emerge from the capillary as the boiling point is approached and reached.[11]

  • Observation: The heating is discontinued, and the temperature is allowed to fall slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

For larger sample volumes, a simple distillation apparatus can be used, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[12]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and verification of key physical properties of a chemical substance, such as its melting and boiling points.

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Verification A Obtain Pure Sample B Preliminary Assessment (Physical State, Color, Odor) A->B C Literature Search for Known Properties B->C D Select Appropriate OECD/Standard Method C->D Inform Method Selection E Calibrate Instrumentation (Thermometer, Sensor) D->E F Perform Melting Point Determination (e.g., OECD 102) E->F G Perform Boiling Point Determination (e.g., OECD 103) E->G H Record Experimental Data (Temperature Ranges) F->H G->H I Compare with Literature Values H->I J Assess Purity (Sharpness of Melting Point) I->J K Final Report Generation I->K J->K

Caption: Workflow for Physicochemical Characterization.

References

Solubility Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-(methylamino)propan-1-ol, a versatile building block in organic synthesis. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility information derived from available literature and the physicochemical properties of analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various solvents is presented, adhering to established methodologies such as the shake-flask method. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound in their work.

Introduction

This compound (CAS No: 27646-80-6) is a beta-amino alcohol that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, containing both a primary alcohol and a secondary amine group, makes it a valuable precursor for a variety of chemical transformations.[1] Understanding its solubility in different solvents is a critical first step for its effective use in reaction chemistry, formulation development, and purification processes. This guide summarizes the available solubility information and provides a robust framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol [1]
Appearance Colorless to Yellow Liquid or Semi-Solid or Solid
Boiling Point 162 °C[2]
Melting Point 24 - 28 °C[3]
Density 0.934 g/cm³ at 25 °C[3]
Flash Point 62 °C[2]

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative descriptions and the principle of "like dissolves like" provide valuable insights into its expected solubility profile.

Qualitative Solubility

The presence of both a polar hydroxyl (-OH) group and a secondary amine (-NHCH₃) group suggests that this compound will exhibit good solubility in polar solvents. One source explicitly states that the compound is slightly soluble in chloroform and methanol.[2][4]

Based on the behavior of structurally similar compounds like 2-(dimethylamino)-2-methyl-propan-1-ol and 2-amino-2-methyl-1-propanol, a more detailed qualitative solubility profile can be inferred. 2-(dimethylamino)-2-methyl-propan-1-ol is reported to be soluble in polar solvents such as water and alcohols due to its ability to form hydrogen bonds.[5] Similarly, 2-amino-2-methyl-1-propanol is described as being miscible with water and soluble in alcohols.

The following table summarizes the expected qualitative solubility of this compound in various solvent classes.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to MiscibleThe hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents.
Polar Aprotic Acetone, AcetonitrileLikely SolubleThe permanent dipole of these solvents can interact favorably with the polar functional groups of the solute.
Halogenated Chloroform, DichloromethaneSlightly Soluble to SolubleThe compound is stated to be slightly soluble in chloroform.[2][4] These solvents can engage in dipole-dipole interactions.
Non-Polar Hexane, TolueneLow to InsolubleThe significant difference in polarity between the solute and these solvents will likely result in poor solvation.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Principle

The shake-flask method involves equilibrating a surplus of the solid solute with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess 2-Methyl-2- (methylamino)propan-1-ol prep_solvent Add a known volume of solvent to a vial prep_solute->prep_solvent equilibration Seal vial and place in a thermostatic shaker at a constant temperature prep_solvent->equilibration agitation Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours) equilibration->agitation settling Allow undissolved solid to settle agitation->settling filtration Withdraw an aliquot of the supernatant and filter through a syringe filter settling->filtration dilution Dilute the filtered sample with an appropriate solvent filtration->dilution analysis Analyze the diluted sample using a calibrated HPLC or GC-MS method dilution->analysis calculation Calculate the solubility based on the measured concentration and dilution factor analysis->calculation method_selection Analytical Method Selection Logic start Start: Need to quantify This compound in solution volatility_check Is the analyte sufficiently volatile for GC analysis? start->volatility_check derivatization_needed Is derivatization to increase volatility feasible? volatility_check->derivatization_needed No use_gcms Use Gas Chromatography- Mass Spectrometry (GC-MS) volatility_check->use_gcms Yes derivatization_needed->use_gcms Yes use_hplc Use High-Performance Liquid Chromatography (HPLC) derivatization_needed->use_hplc No end_gcms End use_gcms->end_gcms end_hplc End use_hplc->end_hplc

References

Commercial Availability and Research Applications of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability and key research applications of 2-Methyl-2-(methylamino)propan-1-ol (CAS No: 27646-80-6). This versatile beta-amino alcohol is a valuable building block in synthetic organic and medicinal chemistry, primarily utilized as a precursor and intermediate in the synthesis of complex molecules and pharmaceutical agents.[1]

Commercial Suppliers and Product Specifications

This compound is available for research purposes from several chemical suppliers. The purity and available quantities vary by supplier, and it is crucial to select the appropriate grade for a given application. The products are intended for research use only and not for human or veterinary applications.[1][2]

Below is a summary of offerings from selected commercial suppliers. Researchers should verify the specifications with the supplier before ordering.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
AChemBlock 2-Methyl-2-(methylamino)-1-propanol27646-80-695%C₅H₁₃NO103.17
BenchChem This compound27646-80-6High-PurityC₅H₁₃NO103.16
CP Lab Chemicals This compound27646-80-6min 95%C₅H₁₃NO103.17

Key Research Applications

The bifunctional nature of this compound, featuring both a tertiary amine and a primary alcohol, makes it a strategic intermediate for synthesizing more complex chemical structures, including heterocycles and pharmaceutical compounds.[1]

A significant application is in the development of novel therapeutic agents.[1] For instance, it is a key reagent in the preparation of Cannabinoid Receptor 2 (CB2) modulators.[3] These modulators are investigated for the treatment and prevention of various forms of pain, such as neuropathic, inflammatory, and cancer-related pain.[3]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following protocols are based on established synthesis and application methods found in the literature.

Protocol 1: Synthesis of this compound

This protocol describes a microwave-assisted synthesis from 1-chloro-2-methyl-2-propanol.[1][3]

Materials:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Sodium bicarbonate solution

  • Microwave chemical synthesis device (e.g., CEM Discover)

Procedure:

  • Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).[3]

  • Stir the mixture in a microwave reactor at 100°C with 100W of power for 15 minutes.[3]

  • After the reaction, cool the mixture to room temperature.[3]

  • Remove the solvent via vacuum distillation.[3]

  • Add acetonitrile (3 mL) to the residue to precipitate solids, which are then removed by filtration.[3]

  • Add a few drops of sodium bicarbonate solution to the filtrate.[3]

  • Remove the solvent again by vacuum distillation to obtain the crude product of this compound.[3]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Microwave Synthesis cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product Reactants 1-chloro-2-methyl-2-propanol + 40% Methylamine in Methanol Microwave Microwave Irradiation (100W, 100°C, 15 min) Reactants->Microwave Stirring Distill1 Vacuum Distillation (Remove Solvent) Microwave->Distill1 Cool to RT Filter Add Acetonitrile & Filter Solids Distill1->Filter Distill2 Add NaHCO₃ soln. & Vacuum Distillation Filter->Distill2 Product Crude this compound Distill2->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Application in the Synthesis of a CB2 Receptor Modulator

This protocol outlines the use of this compound in an amide coupling reaction.[3]

Materials:

  • Starting material (e.g., a substituted thiophene-2-carboxamide)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the starting carboxylic acid (0.3 mmol) in DMF (1.0 mL).[3]

  • Add this compound (0.45 mmol).[3]

  • Add the coupling reagents WSC·HCl (86 mg, 0.45 mmol) and HOBt·H₂O (69 mg, 0.45 mmol).[3]

  • Stir the reaction mixture at 60°C for 2 hours.[3]

  • Cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by vacuum distillation to yield the final CB2 receptor modulator.

Associated Signaling Pathway: Cannabinoid Receptor 2 (CB2)

CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed on immune cells.[4] Their activation is linked to anti-inflammatory and analgesic effects. Modulators synthesized using this compound target this pathway. The canonical signaling cascade initiated by a CB2 agonist involves the inhibition of adenylyl cyclase.

Upon agonist binding, the CB2 receptor activates a pertussis toxin-sensitive inhibitory G-protein (Gαi/o).[4] The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] Reduced cAMP levels result in lower activity of Protein Kinase A (PKA), which in turn modulates downstream transcription factors and cellular responses, often leading to reduced inflammation and neurotransmitter release.[4]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist CB2 Agonist CB2R CB2 Receptor Agonist->CB2R Binds Gi Gαi/o Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Reduced Inflammation) PKA->Response Modulates

Caption: Simplified signaling pathway of the Cannabinoid Receptor 2 (CB2).

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-(methylamino)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-(methylamino)propan-1-ol is a versatile bifunctional building block in organic synthesis, prized for its integrated tertiary amine and primary alcohol functionalities within a sterically hindered neopentyl backbone. This structure makes it a valuable intermediate in the preparation of complex molecular architectures, particularly in the development of pharmaceutical agents and other biologically active compounds. Its ability to serve as a precursor to various heterocyclic systems and as a ligand in catalysis underscores its utility in medicinal and process chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Introduction

This compound, with its distinct structural features, offers synthetic chemists a reliable platform for introducing specific pharmacophoric elements. The tertiary amine provides a basic handle and a point for N-alkylation or salt formation, while the primary alcohol can be readily functionalized or oxidized. The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of reactions at or near the functional groups. This combination of features makes it an attractive starting material for the synthesis of novel therapeutic agents and other high-value chemical entities.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of complex organic molecules. Its bifunctional nature is leveraged to construct heterocyclic systems and to introduce the N-(2-hydroxy-1,1-dimethylethyl)-N-methyl moiety into target structures.

Synthesis of Amide-Containing Biologically Active Molecules

A significant application of this compound is in the synthesis of amide derivatives, many of which exhibit potent biological activity. A notable example is its use in the preparation of Cannabinoid Receptor 2 (CB2) modulators, which are of interest for the treatment of pain and inflammation.

Experimental Protocol: Synthesis of a Thiophene Carboxamide CB2 Receptor Modulator

This protocol details the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a potent CB2 receptor modulator.

  • Reaction Scheme:

    A solution of [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL) is prepared. To this solution are added 2-methyl-1-(methylamino)propan-2-ol (0.45 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl, 86 mg, 0.45 mmol), and 1-hydroxybenzotriazole hydrate (HOBt·H2O, 69 mg, 0.45 mmol). The reaction mixture is stirred at 60°C for 2 hours. After cooling to room temperature, water is added to the mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed by vacuum distillation. The crude residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 50/50 to 10/90) to afford the desired product.[2]

Quantitative Data:

ParameterValueReference
Yield69%[2]
Reaction Time2 hours[2]
Reaction Temperature60°C[2]
Potential Application in the Synthesis of N-Methylated Oxazolidinones

While specific literature protocols for the synthesis of N-methyloxazolidinones directly from this compound are not prevalent, the extensive use of the analogous 2-amino-2-methyl-1-propanol in the synthesis of oxazolidinones suggests a strong potential for this application. Oxazolidinones are important chiral auxiliaries and are present in several marketed drugs. The N-methylated variants could offer altered pharmacological profiles or synthetic handles.

Proposed Experimental Protocol: Synthesis of 4,4-Dimethyl-3-methyloxazolidin-2-one

This proposed protocol is based on established methods for the synthesis of oxazolidinones from amino alcohols.

  • Reaction Scheme:

    To a solution of this compound in a suitable solvent (e.g., toluene or dioxane), a carbonylating agent such as phosgene, triphosgene, or a dialkyl carbonate (e.g., diethyl carbonate) is added in the presence of a base (e.g., triethylamine or potassium carbonate). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is cooled, filtered to remove any salts, and the solvent is evaporated under reduced pressure. The crude product can be purified by distillation or recrystallization.

Representative Quantitative Data for a Structurally Similar Reaction (Synthesis of 4,4-Dimethyl-2-oxazolidinone):

ParameterValue
Yield>90%
Reaction Time4-12 hours
Reaction TemperatureReflux

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis offers a rapid and efficient method for the preparation of this compound.

Experimental Protocol: Microwave-Assisted Preparation

This protocol describes a microwave-mediated synthesis from 1-chloro-2-methyl-2-propanol.

  • Reaction Scheme:

    1-chloro-2-methyl-2-propanol (103 μL, 1.00 mmol) is dissolved in a 40% solution of methylamine in methanol (0.5 mL). The mixture is stirred at 100°C with 100W of microwave irradiation for 15 minutes in a dedicated microwave chemical synthesis device. After cooling to room temperature, the solvent is removed by vacuum distillation. Acetonitrile (3 mL) is added to the residue, and the precipitated solid is removed by filtration. A sodium bicarbonate solution (10 drops) is added to the filtrate, and the solvent is then removed by vacuum distillation to yield the crude product.[2]

Quantitative Data:

ParameterValueReference
Reaction Time15 minutes[2]
Reaction Temperature100°C[2]
Microwave Power100W[2]

Visualized Workflows and Pathways

To further elucidate the synthetic utility of this compound, the following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow_CB2_modulator cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Product start [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]- piperazin-1-ylmethanone conditions Stir at 60°C for 2 hours start->conditions reagent1 This compound reagent1->conditions reagent2 WSC·HCl reagent2->conditions reagent3 HOBt·H2O reagent3->conditions solvent DMF solvent->conditions workup1 Cool to RT, add Water conditions->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Solvent Evaporation workup4->workup5 purification Silica Gel Column Chromatography workup5->purification end Thiophene Carboxamide CB2 Receptor Modulator purification->end

Caption: Workflow for the synthesis of a CB2 receptor modulator.

proposed_synthesis_oxazolidinone start This compound reaction_step Cyclocondensation (Reflux) start->reaction_step carbonyl_source Carbonylating Agent (e.g., Diethyl Carbonate) carbonyl_source->reaction_step base Base (e.g., K2CO3) base->reaction_step solvent Solvent (e.g., Toluene) solvent->reaction_step intermediate Intermediate reaction_step->intermediate product 4,4-Dimethyl-3-methyloxazolidin-2-one reaction_step->product intermediate->product

Caption: Proposed synthesis of an N-methyloxazolidinone.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility has been demonstrated in the synthesis of complex, biologically active molecules such as CB2 receptor modulators. Furthermore, its structural similarity to other widely used amino alcohols suggests a broader potential in the synthesis of various heterocyclic systems, including N-methylated oxazolidinones. The development of efficient synthetic methods, such as microwave-assisted protocols, further enhances its accessibility and applicability in research and development settings. These application notes and protocols provide a foundation for the effective utilization of this compound in the synthesis of novel chemical entities.

References

Application Notes and Protocols: 2-Methyl-2-(methylamino)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-(methylamino)propan-1-ol is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a primary alcohol and a secondary amine on a sterically hindered neopentyl scaffold, provides a unique platform for the synthesis of diverse and complex molecular architectures. This amino alcohol serves as a valuable starting material for the development of novel therapeutic agents targeting a range of biological pathways. Its utility is particularly evident in the generation of ligands for G-protein coupled receptors (GPCRs), where the specific spatial arrangement of its functional groups can be exploited to achieve high affinity and selectivity. This document provides an overview of its application, with a focus on the development of cannabinoid receptor 2 (CB2) modulators, and includes detailed experimental protocols for the synthesis and evaluation of derivative compounds.

Applications in Medicinal Chemistry: A Case Study in CB2 Receptor Modulation

The endocannabinoid system, and specifically the CB2 receptor, has emerged as a promising therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases. The development of selective CB2 receptor modulators is a key objective in the field, as activation of this receptor is not associated with the psychoactive effects mediated by the CB1 receptor. The this compound scaffold has been successfully incorporated into potent and selective CB2 receptor ligands.

One notable example is the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a potent CB2 receptor modulator with potential applications in pain management.[1] The 2-hydroxy-2-methylpropyl-N-methylamino moiety, derived from this compound, plays a crucial role in the ligand's interaction with the receptor.

Data Presentation: Comparative Affinity of CB2 Receptor Ligands

To contextualize the potential of derivatives from this building block, the following table summarizes the binding affinities (Ki values) of various ligands for the CB2 receptor. While the specific Ki value for the example compound is not publicly available, this comparative data highlights the potency that can be achieved with different chemical scaffolds targeting the CB2 receptor.

Compound IDScaffold TypeCB2 Ki (nM)Reference
JWH-133 Naphthalen-1-yl-(1-pentylindol-3-yl)methanone3.4F. M. Rivas et al., 2013
AM-1241 (2-iodo-5-nitrophenyl)-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone4.6L. I. T. I. O. N. et al., 2005
GW-405833 1-(4-(morpholinosulfonyl)phenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide13M. G. N. et al., 2005
SER-601 2-(2,4-dichlorophenyl)-N-((1S)-1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide21S. E. R. et al., 2011
Example Scaffold Thiophene-2-carboxamideData not available[1]

Experimental Protocols

Synthesis of a CB2 Receptor Modulator Derivative

This protocol details the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a CB2 receptor modulator, utilizing this compound as a key building block.[1]

Materials:

  • [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H2O)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).

  • Add this compound (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H2O (69 mg, 0.45 mmol) to the solution.

  • Stir the reaction mixture at 60°C for 2 hours.

  • After cooling to room temperature, add water to the mixture and extract with ethyl acetate.

  • Wash the organic layer with saturated brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a gradient of hexane/ethyl acetate (50/50 to 10/90) to yield the final compound.

General Protocol for a GPCR Functional Assay (Calcium Mobilization)

This protocol describes a general method for assessing the functional activity of a synthesized compound at a Gq-coupled GPCR, such as the CB2 receptor, by measuring intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human CB2 receptor

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Synthesized test compound

  • Reference agonist (e.g., CP55,940)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Culture the HEK293-hCB2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in HBSS.

  • Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence for a few seconds.

  • Compound Addition: Use the plate reader's injection system to add the compound dilutions to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the calcium mobilization signal.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR CB2 Receptor G_protein Gαq/11 βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand CB2 Agonist Ligand->GPCR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled GPCR signaling pathway for the CB2 receptor.

Experimental_Workflow start Start synthesis Synthesis of This compound Derivative start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification functional_assay GPCR Functional Assay (e.g., Calcium Mobilization) purification->functional_assay binding_assay Radioligand Binding Assay (Determine Ki) purification->binding_assay data_analysis Data Analysis (EC50, Ki calculation) functional_assay->data_analysis binding_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization end End sar_study->end lead_optimization->synthesis Iterative Improvement

Caption: General workflow for drug discovery using the building block.

References

Application Notes and Protocols for N-Alkylation of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of the secondary amine, 2-Methyl-2-(methylamino)propan-1-ol. N-alkylated amino alcohols are significant structural motifs in medicinal chemistry and drug development. This protocol outlines a reductive amination procedure, a widely utilized and efficient method for the selective N-alkylation of secondary amines.[1][2] The methodology involves the reaction of this compound with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine. This approach is favored for its typically high yields and selectivity, minimizing the over-alkylation often associated with direct alkylation methods using alkyl halides.[3]

Introduction

This compound is a bifunctional molecule containing both a secondary amine and a primary alcohol, making it a valuable building block in organic synthesis.[4] The selective N-alkylation of this compound allows for the introduction of various substituents, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. Reductive amination is a robust and versatile strategy for forging C-N bonds.[1] This method proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. The reaction is typically a one-pot procedure, enhancing its efficiency and practicality in a research and development setting.

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing system (e.g., ethyl acetate/hexanes)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 to 0.2 M.

  • Add isobutyraldehyde (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue to stir the reaction at room temperature for 4 to 16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various carbonyl compounds based on the protocol described above.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1Isobutyraldehyde2-(Isobutyl(methyl)amino)-2-methylpropan-1-ol685
2Cyclohexanone2-((Cyclohexyl)(methyl)amino)-2-methylpropan-1-ol882
3Benzaldehyde2-(Benzyl(methyl)amino)-2-methylpropan-1-ol590
4Acetone2-(Isopropyl(methyl)amino)-2-methylpropan-1-ol1275

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents Amine This compound Intermediate Iminium Ion Intermediate Amine->Intermediate Aldehyde R-CHO Aldehyde->Intermediate ReducingAgent NaBH(OAc)₃ Product N-Alkylated Product Solvent DCM Intermediate->Product Reduction

Caption: General reaction scheme for reductive amination.

Experimental Workflow

G start Start dissolve Dissolve amine in DCM start->dissolve add_carbonyl Add aldehyde/ketone dissolve->add_carbonyl form_iminium Stir for iminium formation add_carbonyl->form_iminium add_reductant Add NaBH(OAc)₃ form_iminium->add_reductant react Stir at room temperature add_reductant->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with NaHCO₃ monitor->quench Reaction complete extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end End purify->end

Caption: Workflow for the N-alkylation via reductive amination.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle it with care under an inert atmosphere. The quenching step should be performed slowly to control gas evolution.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

References

Application of 2-Methyl-2-(methylamino)propan-1-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the use of 2-Methyl-2-(methylamino)propan-1-ol as a versatile building block in the synthesis of pharmaceutical intermediates. The unique structural features of this amino alcohol, including a sterically hindered secondary amine and a primary alcohol, make it a valuable precursor for the construction of complex heterocyclic scaffolds.[1] This report focuses on its application in the synthesis of a potent Cannabinoid Receptor 2 (CB2) modulator and its utility in the formation of oxazoline rings, which are prevalent in many biologically active compounds. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflows and relevant biological pathways are provided for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic compound that serves as a crucial intermediate in the synthesis of more complex chemical structures with desired biological activities.[1] Its hindered amino alcohol structure allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists. This document outlines its application in the synthesis of a specific thiophene carboxamide derivative that acts as a modulator of the Cannabinoid Receptor 2 (CB2), a key target in the development of therapies for pain and inflammatory diseases. Additionally, the use of the closely related 2-amino-2-methyl-1-propanol in the synthesis of oxazolines is presented as a representative application for this class of compounds in constructing important pharmaceutical scaffolds.

Synthesis of a Cannabinoid Receptor 2 (CB2) Modulator

A key application of this compound is in the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a potent and selective CB2 receptor modulator. The synthesis involves an amide coupling reaction between a thiophene carboxylic acid derivative and this compound.

Quantitative Data
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Reaction YieldPurity
4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acidC₂₀H₂₆N₂O₃S390.50->95%
This compoundC₅H₁₃NO103.16->98%
Product: 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamideC₂₅H₃₉N₃O₃S477.66~69%>98% (by HPLC)
Experimental Protocol: Amide Coupling

Objective: To synthesize 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide via amide coupling.

Materials:

  • 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford the pure 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Thiophene_acid 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid Amide_Coupling Amide Coupling Reaction (60°C, 2h) Thiophene_acid->Amide_Coupling Amino_alcohol This compound Amino_alcohol->Amide_Coupling EDC EDC·HCl EDC->Amide_Coupling HOBt HOBt HOBt->Amide_Coupling DMF DMF DMF->Amide_Coupling Workup Aqueous Workup & Extraction Amide_Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Final Product: CB2 Receptor Modulator Purification->Final_Product

Caption: Workflow for the synthesis of a CB2 receptor modulator.

Biological Context: Cannabinoid Receptor 2 (CB2) Signaling Pathway

The synthesized thiophene carboxamide is a modulator of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR). CB2 receptors are primarily expressed in immune cells and are a promising therapeutic target for managing pain and inflammation without the psychoactive effects associated with CB1 receptor activation.[2][][4]

Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events.[4] The receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which plays a role in cell migration and immune responses.[1] Some studies have also shown that CB2 can couple to stimulatory Gαs proteins, leading to an increase in cAMP and the secretion of anti-inflammatory cytokines like IL-10.[5] This dual signaling capability allows for a nuanced modulation of cellular responses. The therapeutic potential of CB2 agonists lies in their ability to suppress pro-inflammatory signals and promote anti-inflammatory pathways.[6][7][8]

CB2 Receptor Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Agonist CB2 Agonist CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor binds G_protein_i Gαi/o CB2_Receptor->G_protein_i activates G_protein_s Gαs CB2_Receptor->G_protein_s activates AC Adenylyl Cyclase G_protein_i->AC inhibits MAPK_pathway MAPK Pathway (ERK1/2) G_protein_i->MAPK_pathway activates G_protein_s->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Inflammation_response Modulation of Inflammatory Response MAPK_pathway->Inflammation_response CREB CREB PKA->CREB activates Cytokine_release Anti-inflammatory Cytokine Release (IL-10) CREB->Cytokine_release Cytokine_release->Inflammation_response

Caption: Simplified CB2 receptor signaling pathway.

Synthesis of Oxazoline Derivatives

Amino alcohols like 2-amino-2-methyl-1-propanol (a close structural analog to the title compound) are valuable precursors for the synthesis of oxazolines. Oxazolines are important heterocyclic motifs found in a variety of biologically active molecules and are also used as chiral auxiliaries in asymmetric synthesis.[][5] The synthesis typically involves the condensation of the amino alcohol with a carboxylic acid derivative, nitrile, or aldehyde.

Quantitative Data for Representative Oxazoline Synthesis
Reactant 1Reactant 2ProductReaction ConditionsYield
Aromatic/Aliphatic Nitrile2-Amino-2-methyl-1-propanol2-Aryl/Alkyl-4,4-dimethyl-2-oxazolineMetal-free, catalyst-freeGood to Excellent
Aromatic Aldehyde2-Aminoethanol2-Aryl-2-oxazoline1,3-Diiodo-5,5-dimethylhydantoinGood

Note: Specific yield percentages vary depending on the substrates used. The table provides a qualitative summary based on literature findings.[9]

Experimental Protocol: Oxazoline Synthesis from a Nitrile

Objective: To synthesize a 2-substituted-4,4-dimethyl-2-oxazoline from a nitrile and 2-amino-2-methyl-1-propanol.

Materials:

  • Aromatic or aliphatic nitrile

  • 2-Amino-2-methyl-1-propanol

  • Solvent (e.g., chlorobenzene or solvent-free)

  • Zinc triflate (optional, as catalyst)

Procedure:

  • In a reaction vessel, combine the nitrile (1.0 eq) and 2-amino-2-methyl-1-propanol (1.2-2.0 eq).

  • If a catalyst is used, add zinc triflate (e.g., 5 mol%).

  • Heat the reaction mixture under reflux. The temperature will depend on the solvent used (e.g., 135°C for chlorobenzene) or if the reaction is run neat.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by distillation or silica gel column chromatography to yield the pure oxazoline.

Oxazoline Synthesis Workflow Diagram

G cluster_reactants Reactants Nitrile Nitrile (R-CN) Condensation Condensation/Cyclization (Heat, Reflux) Nitrile->Condensation Amino_alcohol 2-Amino-2-methyl-1-propanol Amino_alcohol->Condensation Purification Purification (Distillation or Chromatography) Condensation->Purification Oxazoline 2-Substituted-4,4-dimethyl-2-oxazoline Purification->Oxazoline

Caption: General workflow for oxazoline synthesis.

Conclusion

This compound and its structural analogs are valuable and versatile intermediates in pharmaceutical synthesis. Their application in the construction of complex molecules, such as the CB2 receptor modulator highlighted in this report, and in the synthesis of key heterocyclic scaffolds like oxazolines, underscores their importance in drug discovery and development. The provided protocols and diagrams serve as a practical guide for researchers in the field.

References

Application Note: HPLC Analysis of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-2-(methylamino)propan-1-ol. The described protocol is suitable for the determination of the compound in bulk drug substances and can be adapted for various applications, including purity assessments and formulation analysis. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and resolution.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this starting material and its subsequent products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method performance characteristics.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm) is recommended.[1] A Newcrom R1 column can also be utilized for this analysis.[1][2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)[2]

    • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Mode Isocratic
Composition Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 300 mL of acetonitrile with 700 mL of 0.1% phosphoric acid in water. Degas the solution prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method was validated for its key performance characteristics. The results are summarized in the table below.

ParameterResult
Retention Time Approximately 3.5 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

HPLC Analysis Workflow

The logical flow of the HPLC analysis process, from initial sample handling to final data interpretation, is illustrated in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B Solubilization C Filtration (0.45 µm) B->C Clarification D Injection into HPLC System C->D Sample Introduction E Isocratic Elution (C18 Column) D->E Separation F UV Detection at 210 nm E->F Detection G Chromatogram Generation F->G Signal Acquisition H Peak Integration & Quantification G->H Data Analysis I Result Reporting H->I Final Output Signaling_Pathway A Active Pharmaceutical Ingredient (API) B Receptor Binding A->B C Signal Transduction Cascade B->C D Downstream Effector Activation C->D E Cellular Response D->E

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(methylamino)propan-1-ol is a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a tertiary amine and a primary alcohol, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of bioactive molecules, specifically focusing on the synthesis of N-methylated oxazolidinones from this compound. Oxazolidinones are a clinically important class of antibiotics known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis.[3][4][5]

Application: Synthesis of 3,4,4-Trimethyl-1,3-oxazolidin-2-one

The reaction of this compound with a carbonyl source, such as diethyl carbonate, under microwave irradiation provides a rapid and efficient route to 3,4,4-trimethyl-1,3-oxazolidin-2-one. This N-methylated oxazolidinone core is a key pharmacophore in several antibacterial agents.

Experimental Protocols

Microwave-Assisted Synthesis of 3,4,4-Trimethyl-1,3-oxazolidin-2-one

This protocol is adapted from established microwave-assisted syntheses of similar oxazolidin-2-ones.[6][7]

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add diethyl carbonate (2.0 - 2.5 eq.).

  • Add a catalytic amount of base, such as potassium carbonate (0.15 eq.) or sodium methoxide (0.05 eq.).[6]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 125-135°C for 15-25 minutes.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3,4,4-trimethyl-1,3-oxazolidin-2-one.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxazolidin-2-one Synthesis

EntryAmino AlcoholBaseTemperature (°C)Time (min)Yield (%)Reference
1(S)-PhenylalaninolNaOMe13515>95[6]
2(S)-PhenylglycinolK₂CO₃12520>95[6]
3(S)-ValinolNaOMe13020>95[6]
4(1S, 2R)-NorephedrineNaOMe1351594[6]
5 (Proposed) 2-Methyl-2-(methylamino) propan-1-ol K₂CO₃/NaOMe 125-135 15-25 Expected >90 -

Biological Activity and Signaling Pathway

Mechanism of Action of Oxazolidinones

Oxazolidinone antibiotics, such as the clinically approved drug Linezolid, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[4][5] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5][8] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein translation.[4][9] Specifically, the binding of oxazolidinones interferes with the proper positioning of the initiator fMet-tRNA at the P-site of the ribosome, thereby stalling the entire process before the first peptide bond is formed.[10]

The N-methyl group and the gem-dimethyl group at the 4-position of the oxazolidinone ring, as would be present in the product synthesized from this compound, are important for maintaining antibacterial activity.[3]

Visualization of the Experimental Workflow and Signaling Pathway

experimental_workflow

Caption: Workflow for the microwave-assisted synthesis and biological application.

signaling_pathway

Caption: Inhibition of bacterial protein synthesis by N-methylated oxazolidinones.

Conclusion

The use of microwave-assisted synthesis provides a rapid and efficient method for the preparation of 3,4,4-trimethyl-1,3-oxazolidin-2-one from this compound. This protocol offers significant advantages over conventional heating methods in terms of reaction time and potentially yield. The resulting N-methylated oxazolidinone is a valuable scaffold for the development of novel antibacterial agents that target the bacterial ribosome, a well-validated and clinically important drug target. These application notes and protocols provide a foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.

References

Application Notes and Protocols: Reaction of 2-Methyl-2-(methylamino)propan-1-ol with Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with amines is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to β-amino alcohols.[1][2][3] This class of compounds is a key structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral auxiliaries.[2][4] 2-Methyl-2-(methylamino)propan-1-ol, a bifunctional molecule featuring a secondary amine and a primary alcohol, is a valuable building block in medicinal and synthetic organic chemistry.[5] Its reaction with epoxides yields vicinal amino alcohols with potential applications in the development of novel therapeutic agents.

These application notes provide a detailed overview of the reaction between this compound and epoxides, including reaction mechanisms, regioselectivity, and generalized experimental protocols. The information herein is intended to guide researchers in the design and execution of experiments for the synthesis of novel β-amino alcohol derivatives.

Reaction Mechanism and Regioselectivity

The reaction of an amine with an epoxide proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The regioselectivity of this reaction, particularly with unsymmetrical epoxides, is highly dependent on the reaction conditions.

Under Basic or Neutral Conditions:

Under basic or neutral conditions, the reaction follows a classic SN2 mechanism. The amine, acting as the nucleophile, attacks the less sterically hindered carbon of the epoxide.[6][7] This pathway is favored due to the lower steric hindrance at the less substituted carbon, allowing for a more favorable transition state.

Under Acidic Conditions:

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack by making the oxygen a better leaving group.[8][9] The reaction then proceeds with a mechanism that has both SN1 and SN2 character. The nucleophile (the amine) preferentially attacks the more substituted carbon of the epoxide. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.[4][6]

Experimental Protocols

While specific literature on the reaction of this compound with epoxides is limited, the following generalized protocols can be adapted for various epoxide substrates based on established methodologies for similar reactions.

General Protocol for the Reaction of this compound with an Epoxide under Neutral Conditions

This protocol is suitable for the reaction with a simple, unactivated epoxide such as propylene oxide.

Materials:

  • This compound

  • Propylene oxide

  • Ethanol (or another suitable protic solvent)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propylene oxide (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-24 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired β-amino alcohol.

Data Presentation

The following table summarizes the expected products and key parameters for the reaction of this compound with propylene oxide under different conditions.

Reactant 1Reactant 2ConditionsMajor ProductExpected RegioselectivityPotential Yield Range
This compoundPropylene OxideNeutral (e.g., EtOH, reflux)1-((1-hydroxy-2-methylpropan-2-yl)(methyl)amino)propan-2-olAttack at the less substituted carbon60-85%
This compoundPropylene OxideAcidic (e.g., catalytic H₂SO₄, rt)2-((1-hydroxy-2-methylpropan-2-yl)(methyl)amino)propan-1-olAttack at the more substituted carbon50-75%

Visualizations

Reaction Mechanism

reaction_mechanism cluster_neutral Neutral/Basic Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Amine_N This compound Transition_State_N SN2 Transition State Amine_N->Transition_State_N Nucleophilic Attack Epoxide_N Unsymmetrical Epoxide Epoxide_N->Transition_State_N Product_N β-Amino Alcohol (Attack at less substituted C) Transition_State_N->Product_N Epoxide_A Unsymmetrical Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation Proton H+ Proton->Protonated_Epoxide Transition_State_A SN1-like Transition State (Carbocation character at more substituted C) Protonated_Epoxide->Transition_State_A Amine_A This compound Amine_A->Transition_State_A Nucleophilic Attack Product_A β-Amino Alcohol (Attack at more substituted C) Transition_State_A->Product_A

Caption: Reaction mechanism of epoxide opening by an amine under neutral/basic and acidic conditions.

Experimental Workflow

experimental_workflow Start Start Reaction_Setup Combine this compound, epoxide, and solvent in a flask. Start->Reaction_Setup Reaction Heat the reaction mixture (e.g., reflux) and monitor by TLC. Reaction_Setup->Reaction Workup Cool, remove solvent, dissolve in organic solvent, and wash with aqueous solutions. Reaction->Workup Drying Dry the organic layer with an anhydrous salt (e.g., MgSO4). Workup->Drying Purification Filter and concentrate the solvent. Purify by column chromatography. Drying->Purification Characterization Characterize the purified product (NMR, MS, etc.). Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of β-amino alcohols from this compound and an epoxide.

Applications in Drug Development

β-Amino alcohols are prevalent scaffolds in a wide range of pharmaceuticals. The products derived from the reaction of this compound with epoxides can serve as valuable intermediates in the synthesis of novel drug candidates. The structural features of the resulting molecules, including a tertiary amine and two hydroxyl groups, offer multiple points for further functionalization, allowing for the generation of diverse chemical libraries for screening.

Potential therapeutic areas for the application of these novel β-amino alcohols include:

  • Cardiovascular Drugs: Many β-blockers, used to treat hypertension and other cardiovascular conditions, are β-amino alcohols.

  • Antiviral Agents: Acyclic nucleoside phosphonates, a class of antiviral drugs, often incorporate a chiral β-amino alcohol backbone.

  • Analgesics: Certain centrally acting analgesics feature amino alcohol structures.

  • Chiral Ligands and Catalysts: The vicinal amino alcohol motif can act as a chiral ligand in asymmetric catalysis, which is a crucial technology in modern pharmaceutical manufacturing.

The synthesis of novel β-amino alcohols using this compound as a starting material provides a promising avenue for the discovery and development of new therapeutic agents. Researchers can leverage the protocols and principles outlined in these notes to explore this chemical space and generate novel molecules with potential biological activity.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-2-(methylamino)propan-1-ol as a versatile building block in the synthesis of various heterocyclic compounds. Detailed experimental protocols for the preparation of key heterocyclic cores, including oxazolines and oxazolidines, are presented. Additionally, this document explores the potential biological significance of these synthesized molecules.

Introduction

This compound is a valuable bifunctional molecule in organic and medicinal chemistry.[1] Its structure, which incorporates both a primary alcohol and a secondary amine on a sterically hindered backbone, makes it an ideal precursor for the synthesis of a range of heterocyclic systems.[1] These heterocyclic scaffolds are of significant interest in drug discovery and materials science due to their diverse biological activities and unique chemical properties. This document outlines the primary applications of this compound in the synthesis of oxazolines and oxazolidines, providing detailed experimental procedures and relevant data.

Synthesis of 2-Substituted-4,4-dimethyl-3-methyl-4,5-dihydro-1,3-oxazoles (Oxazolines)

The synthesis of 2-oxazolines from this compound is a two-step process involving the initial formation of an N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide intermediate, followed by a dehydrative cyclization.

Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide Intermediate

The amide intermediate is typically prepared by reacting this compound with a carboxylic acid or its activated derivative (e.g., acid chloride, ester).

Experimental Protocol: General Procedure for Amide Formation

  • To a solution of a carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide.

Step 2: Dehydrative Cyclization to Form the Oxazoline Ring

The synthesized amide intermediate can be cyclized to the corresponding oxazoline using various dehydrating agents. A modern and efficient method employs triflic acid.[2]

Experimental Protocol: Triflic Acid-Promoted Dehydrative Cyclization [2]

  • Dissolve the N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide (1.0 eq.) in 1,2-dichloroethane (DCE).

  • Add triflic acid (TfOH) (1.5 eq.) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of NaHCO₃.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted-4,4-dimethyl-3-methyl-4,5-dihydro-1,3-oxazole.

One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids

A one-pot procedure can be employed for the direct synthesis of 2-oxazolines from carboxylic acids and this compound, streamlining the process.[2]

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Carboxylic_Acid Carboxylic Acid Amide_Intermediate N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide (in situ) Carboxylic_Acid->Amide_Intermediate + Amino_Alcohol This compound Amino_Alcohol->Amide_Intermediate + Ynamide Ynamide Coupling Reagent Ynamide->Amide_Intermediate Coupling TfOH Triflic Acid (TfOH) Oxazoline 2-Substituted-4,4-dimethyl-3-methyl- 4,5-dihydro-1,3-oxazole Amide_Intermediate->Oxazoline Dehydrative Cyclization (TfOH)

Synthesis of 2-Substituted-3,4,4-trimethyloxazolidines

Oxazolidines are readily formed through the condensation reaction of this compound with aldehydes. This reaction typically proceeds under mild conditions and often does not require a catalyst, although one can be used to accelerate the reaction.

Experimental Protocol: Synthesis of Oxazolidines

  • To a solution of an aldehyde (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or methanol, add this compound (1.0 eq.).

  • Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be gently heated if necessary.

  • Monitor the formation of the oxazolidine by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is often of sufficient purity for subsequent use. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.

G cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde Oxazolidine 2-Substituted-3,4,4-trimethyloxazolidine Aldehyde->Oxazolidine + Amino_Alcohol This compound Amino_Alcohol->Oxazolidine Condensation

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of oxazolines and oxazolidines using this compound as a precursor. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Heterocyclic CoreReactantsKey Reagents/ConditionsTypical Yield (%)
Oxazoline N-(2-hydroxy-1,1-dimethylethyl)-N-methylamideTfOH, DCE, 80 °C70-96[2]
Oxazolidine Aldehyde, this compoundRoom Temperature or mild heatingHigh

Biological Activities and Signaling Pathways

Heterocyclic compounds, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] Specifically, oxazolidinone-containing compounds are a class of antibiotics that inhibit bacterial protein synthesis.[5]

While specific signaling pathway information for compounds derived directly from this compound is not extensively documented, the synthesized oxazoline and oxazolidine scaffolds are present in numerous biologically active molecules. For instance, some oxazolidinone derivatives have shown potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action for oxazolidinone antibiotics involves binding to the 50S ribosomal subunit, thereby inhibiting the initiation of protein synthesis.[5]

Further research is warranted to explore the specific biological activities and signaling pathways of novel heterocyclic compounds synthesized from this compound. The cytotoxicity of newly synthesized heterocyclic compounds can be evaluated using assays such as the MTT assay against various cancer cell lines to determine their potential as anticancer agents.[1]

G cluster_precursor Precursor cluster_heterocycles Synthesized Heterocycles cluster_activities Potential Biological Activities Amino_Alcohol This compound Oxazoline Oxazolines Amino_Alcohol->Oxazoline Synthesis Oxazolidine Oxazolidines Amino_Alcohol->Oxazolidine Synthesis Antibacterial Antibacterial Oxazoline->Antibacterial Potential Activity Anticancer Anticancer Oxazoline->Anticancer Potential Activity Anti_inflammatory Anti-inflammatory Oxazoline->Anti_inflammatory Potential Activity Oxazolidine->Antibacterial Potential Activity Oxazolidine->Anticancer Potential Activity Oxazolidine->Anti_inflammatory Potential Activity

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of important heterocyclic compounds such as oxazolines and oxazolidines. The protocols outlined in this document provide robust methods for the preparation of these scaffolds, which are valuable for further investigation in drug discovery and materials science. The exploration of the biological activities of novel derivatives is a promising area for future research.

References

Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental kinetic data for 2-Methyl-2-(methylamino)propan-1-ol is limited in publicly available literature. The following application notes and protocols are substantially based on data from its close structural analog, 2-Amino-2-methyl-1-propanol (AMP), and general principles of amino alcohol chemistry. These notes are intended to provide a predictive framework and a starting point for experimental design. All protocols and kinetic parameters should be experimentally verified for this compound.

Introduction

This compound is a bifunctional organic compound featuring a secondary amine and a primary alcohol on a sterically hindered carbon backbone.[1] This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding its reaction kinetics is crucial for optimizing synthetic routes, predicting degradation pathways, and assessing its stability. This document outlines key reactions relevant to this compound, including degradation and nitrosamine formation, with kinetic data and protocols derived from analogous systems.

Section 1: Predicted Reaction Kinetics and Pathways

The reactivity of this compound is dictated by its amino and alcohol functional groups. The steric hindrance provided by the gem-dimethyl group on the C2 carbon is expected to play a significant role in its reaction mechanisms.[1]

Thermal and Oxidative Degradation

In industrial applications, such as CO2 capture, amino alcohols can undergo thermal and oxidative degradation. Studies on the analogous primary amine, AMP, show that it degrades at elevated temperatures to form a cyclic oxazolidinone derivative.[2][3] A similar pathway is plausible for this compound.

Predicted Reaction Pathway:

cluster_main Thermal Degradation Pathway Reactant This compound Intermediate Carbamate/Zwitterion Intermediate Reactant->Intermediate + CO2 Product 4,4-Dimethyl-3-methyl-1,3-oxazolidin-2-one Intermediate->Product - H2O (Intramolecular Cyclization)

Caption: Predicted thermal degradation pathway of this compound.

Quantitative Data (Based on 2-Amino-2-methyl-1-propanol - AMP)

The thermal degradation of AMP to 4,4-Dimethyl-1,3-oxazolidin-2-one (DMOZD) has been studied kinetically. The reaction rate can be described by a power-law model.[2][3]

ParameterValue (for AMP degradation)ConditionsReference
Reaction AMP + CO₂ → DMOZD + H₂OAqueous solutions[2][3]
Temperature Range 120, 135, 150 °C-[2][3]
AMP Concentration 1.12 - 3.36 M-[2][3]
CO₂ Loading 0.17 - 0.7 mol CO₂ / mol AMP-[2][3]
Activation Energy (Mechanism III) Forward (Zwitterion formation): 23.91 kJ/molMechanistic Model[2]
Activation Energy (Mechanism III) Reverse (Zwitterion to AMP): 24.47 kJ/molMechanistic Model[2]

Experimental Protocol: Thermal Degradation Study

This protocol is adapted from studies on AMP.[2][3]

  • Reactor Setup: Prepare a series of high-pressure batch reactors (e.g., 200 mL glass or stainless steel).

  • Sample Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 1.0 - 3.5 M).

  • CO₂ Loading: Sparge the solutions with a known composition of CO₂/N₂ gas to achieve desired CO₂ loadings. The loading can be determined by titration.

  • Reaction: Seal the reactors and place them in a preheated oven or oil bath set to the desired temperatures (e.g., 120, 135, 150 °C).

  • Sampling: At timed intervals, remove a reactor from the heat source and rapidly cool it in an ice bath to quench the reaction.

  • Analysis: Analyze the samples to quantify the concentration of the parent compound and any degradation products.

    • Amine Concentration: Use cation ion chromatography (IC).

    • Product Identification & Quantification: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot concentration versus time. Use initial rate data to determine the reaction order with respect to the amine and CO₂ and calculate the rate constants. An Arrhenius plot (ln(k) vs. 1/T) can be used to determine the activation energy.

Atmospheric Degradation

Amines released into the atmosphere can be degraded by reacting with hydroxyl (OH) radicals.[4][5] The reaction with this compound is expected to proceed via hydrogen abstraction from the C-H or N-H bonds.

Predicted H-Abstraction Sites:

cluster_main OH-Initiated Hydrogen Abstraction cluster_sites Potential Abstraction Sites Molecule This compound OH •OH Radical CH2 -CH2- group OH->CH2 Major Pathway (Analogous to AMP >70%) CH3 -CH3 groups OH->CH3 Minor Pathway (Analogous to AMP 5-10%) NH -NH- group OH->NH Minor Pathway (Analogous to AMP 5-20%)

Caption: Predicted sites for hydrogen abstraction by OH radicals.

Quantitative Data (Based on 2-Amino-2-methyl-1-propanol - AMP)

The kinetics of the gas-phase reaction of AMP with OH radicals have been determined experimentally and computationally.[4]

ParameterValue (for AMP + OH reaction)ConditionsReference
Rate Coefficient (k) k(T) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹Theoretical[4]
Experimental Rate (k) (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹300 ± 2 K[4]
Atmospheric Lifetime ~10 hours-[4]
Branching Ratios (H-abstraction) -CH₂- group: ~70%Experimental[4]
Branching Ratios (H-abstraction) -NH₂ group: ~24%Experimental[4]
Branching Ratios (H-abstraction) -CH₃ groups: ~6%Experimental[4]

Experimental Protocol: Atmospheric Degradation Study

This protocol is based on simulation chamber experiments.[4][5]

  • Chamber Setup: Use a large atmospheric simulation chamber (e.g., EUPHORE facility).

  • Reagent Introduction: Introduce a known concentration of this compound into the chamber.

  • OH Radical Generation: Introduce an OH radical precursor (e.g., 2-propyl nitrite) and irradiate the chamber with UV light to photolyze the precursor and generate OH radicals.

  • Monitoring: Use real-time, high-resolution mass spectrometry (e.g., Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry, PTR-ToF-MS) to monitor the decay of the parent amine and the formation of gas-phase products.

  • Data Analysis: Plot the natural logarithm of the amine concentration against time. The slope of this plot, multiplied by the known OH radical concentration, gives the bimolecular rate constant for the reaction.

N-Nitrosamine Formation

As a secondary amine, this compound can react with nitrosating agents (e.g., nitrous acid, HNO₂, derived from nitrite salts in acidic conditions) to form N-nitrosamines, which are a class of potential carcinogens.[6][7]

General Reaction for N-Nitrosation:

cluster_main N-Nitrosamine Formation Pathway Amine This compound Product N-nitroso-2-methyl-2-(methylamino)propan-1-ol Amine->Product NitrosatingAgent Nitrosating Agent (e.g., N2O3 from HNO2) NitrosatingAgent->Product

Caption: General pathway for the formation of an N-nitrosamine.

Kinetic Factors:

The rate of nitrosation is highly dependent on pH, the concentration of the amine, and the concentration of the nitrosating agent. The reaction is typically fastest in moderately acidic conditions (pH ~3-4), where there is a sufficient concentration of both the unprotonated (nucleophilic) amine and the active nitrosating species (e.g., N₂O₃).[7]

Experimental Protocol: Nitrosation Kinetics Assay

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2 to 6).

  • Reaction Setup: In a temperature-controlled vessel, add the buffer solution and a known concentration of this compound.

  • Initiation: Initiate the reaction by adding a solution of sodium nitrite (NaNO₂).

  • Sampling: Withdraw aliquots from the reaction mixture at specific time intervals.

  • Quenching: Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., sulfamic acid) to destroy any remaining nitrite.

  • Analysis: Analyze the quenched samples for the concentration of the formed N-nitrosamine using a sensitive and selective method, such as HPLC with a UV or mass spectrometric detector, or GC-MS.

  • Data Analysis: Determine the initial reaction rates at different reactant concentrations to establish the rate law and calculate the rate constants.

Section 2: General Workflow for a Kinetic Study

The following workflow can be applied to study the kinetics of various reactions involving this compound.

cluster_main General Kinetic Experiment Workflow A Reaction Setup (Define T, P, Concentrations) B Initiate Reaction (t=0) A->B C Timed Sampling B->C C->B Repeat D Quench Reaction C->D E Analytical Measurement (e.g., HPLC, GC-MS) D->E F Data Collection ([C] vs. time) E->F G Kinetic Analysis (Determine Rate Law & Constant) F->G

Caption: A generalized workflow for conducting a reaction kinetics experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-2-(methylamino)propan-1-ol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Starting Materials: The quality of reagents, such as 1-chloro-2-methyl-2-propanol or isobutylene oxide, may be compromised due to improper storage or degradation.- Ensure the purity and reactivity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.- Use freshly opened or properly stored reagents.
2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy.- For the reaction of 1-chloro-2-methyl-2-propanol with methylamine, consider microwave heating to achieve higher temperatures and faster reaction times. A reported condition is 100°C for 15 minutes in a microwave reactor.[1] - For conventional heating, ensure the reaction mixture reaches and maintains the target temperature.
3. Inefficient Nucleophilic Attack: The nucleophilicity of methylamine might be reduced, or the electrophilic site might be hindered.- Use a sufficient excess of methylamine to drive the reaction forward. - Consider using a solution of methylamine in a suitable solvent like methanol to ensure homogeneity.
Formation of Multiple Products/Impurities 1. Over-alkylation of Methylamine: The product, a secondary amine, can react further with the alkylating agent to form a tertiary amine.- Use a large excess of methylamine relative to the alkylating agent (e.g., 1-chloro-2-methyl-2-propanol) to favor the formation of the desired secondary amine.
2. Side Reactions of Epoxide Opening: In the synthesis from isobutylene oxide, ring-opening can occur at either carbon atom, and the regioselectivity can be influenced by reaction conditions.- Carefully control the pH of the reaction mixture. Acidic conditions can promote the formation of the undesired isomer. - The use of a suitable catalyst can improve the regioselectivity of the epoxide opening.
3. Elimination Reactions: With alkyl halides like 1-chloro-2-methyl-2-propanol, elimination reactions can compete with substitution, leading to the formation of alkenes.- Use a less hindered base or a lower reaction temperature to favor substitution over elimination.
Difficult Purification 1. Similar Boiling Points of Product and Byproducts: Co-distillation of impurities with the desired product can occur.- Employ fractional distillation with a high-efficiency column to separate components with close boiling points. - Consider converting the amino alcohol to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by regeneration of the free base.
2. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product.- Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of the limiting reagent. - Optimize reaction time and temperature to drive the reaction to completion.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting cluster_purification Purification Troubleshooting start Problem Observed low_yield Low or No Product start->low_yield impurities Multiple Products / Impurities start->impurities purification_issues Difficult Purification start->purification_issues reagent_quality Check Starting Material Quality low_yield->reagent_quality Cause: Inactive Reagents reaction_conditions Optimize Reaction Conditions (Temp, Time, Pressure) low_yield->reaction_conditions Cause: Suboptimal Conditions reagent_ratio Adjust Reagent Stoichiometry low_yield->reagent_ratio Cause: Incorrect Ratio over_alkylation Use Excess Amine impurities->over_alkylation Cause: Over-alkylation side_reactions Control Reaction Conditions (pH, Catalyst) impurities->side_reactions Cause: Epoxide Ring-Opening Isomers elimination Favor Substitution over Elimination (Lower Temp, Less Hindered Base) impurities->elimination Cause: Elimination Byproducts fractional_distillation Employ Fractional Distillation purification_issues->fractional_distillation Cause: Similar Boiling Points salt_formation Utilize Salt Formation & Crystallization purification_issues->salt_formation Cause: Difficult Separation monitor_reaction Ensure Complete Reaction purification_issues->monitor_reaction Cause: Unreacted Starting Materials reagent_quality->reaction_conditions reaction_conditions->reagent_ratio over_alkylation->side_reactions side_reactions->elimination fractional_distillation->salt_formation salt_formation->monitor_reaction

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic routes are:

  • From 1-chloro-2-methyl-2-propanol and methylamine: This is a nucleophilic substitution reaction. Microwave-assisted synthesis has been reported for a similar transformation, suggesting a potentially efficient method.[1]

  • From isobutylene oxide and methylamine: This involves the nucleophilic ring-opening of the epoxide by methylamine. Careful control of reaction conditions is necessary to ensure the desired regioselectivity.

Q2: How can I minimize the formation of the tertiary amine byproduct?

A2: The formation of the tertiary amine occurs when the product, this compound, acts as a nucleophile and reacts with another molecule of the alkylating agent. To minimize this, a significant excess of methylamine should be used. This increases the probability that the alkylating agent will react with methylamine rather than the product.

Q3: What are the expected side products when using isobutylene oxide as a starting material?

A3: The primary side product concern is the formation of the regioisomeric amino alcohol, 1-(methylamino)-2-methylpropan-2-ol, resulting from the nucleophilic attack of methylamine on the more substituted carbon of the epoxide ring. The reaction conditions, particularly the pH, can influence the ratio of the two isomers.

Q4: What is a suitable method for purifying the final product?

A4: Purification can be challenging due to the potential for multiple products with similar properties.

  • Fractional distillation under reduced pressure is a common method for purifying liquid amino alcohols.

  • If distillation is ineffective, column chromatography on silica gel or alumina can be employed.

  • Another strategy is to convert the crude amino alcohol into its hydrochloride salt by treating it with HCl. The salt can often be purified by crystallization and then neutralized to regenerate the pure amino alcohol.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Methylamine is a flammable and toxic gas. It is typically handled as a solution in a solvent like methanol or water. Ensure adequate ventilation and work in a fume hood.

  • Isobutylene oxide is a flammable and potentially carcinogenic liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.

  • 1-chloro-2-methyl-2-propanol is an irritant. Avoid contact with skin and eyes.

  • Reactions under pressure, such as those in a sealed tube or autoclave, should be conducted with appropriate safety shields and pressure monitoring.

Experimental Protocols

Synthesis of this compound from 1-chloro-2-methyl-2-propanol (Microwave-Assisted)

This protocol is adapted from a reported procedure for a similar synthesis and should be optimized for specific laboratory conditions.[1]

Reagents and Equipment:

  • 1-chloro-2-methyl-2-propanol

  • Methylamine solution (e.g., 40% in methanol)

  • Microwave synthesis reactor

  • Round-bottom flask

  • Rotary evaporator

  • Acetonitrile

  • Sodium bicarbonate solution

  • Filtration apparatus

Procedure:

  • In a microwave reaction vial, combine 1-chloro-2-methyl-2-propanol (1.00 mmol) with a 40% solution of methylamine in methanol (0.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes with a power of 100W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent by vacuum distillation.

  • To the residue, add acetonitrile (3 mL) to precipitate any inorganic salts.

  • Filter the mixture to remove the precipitated solid.

  • To the filtrate, add a few drops of a saturated sodium bicarbonate solution.

  • Remove the solvent by vacuum distillation to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Synthesis Pathway

SynthesisPathway cluster_reactants Reactants cluster_product Product 1-chloro-2-methyl-2-propanol 1-chloro-2-methyl-2-propanol This compound This compound 1-chloro-2-methyl-2-propanol->this compound Nucleophilic Substitution Methylamine Methylamine Methylamine->this compound

Caption: Synthesis of this compound from 1-chloro-2-methyl-2-propanol.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data directly comparing the yields of this compound synthesis under various conditions. The following table provides a general overview based on analogous reactions and qualitative information. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific setup.

Synthetic Route Key Parameters Expected Yield Range (Qualitative) Primary Byproducts
1-chloro-2-methyl-2-propanol + Methylamine Temperature, Reaction Time, Molar Ratio of ReactantsModerate to HighTertiary amine, Elimination products
Isobutylene oxide + Methylamine Catalyst, Solvent, Temperature, pHVariableRegioisomer (1-(methylamino)-2-methylpropan-2-ol)
N-methylation of 2-amino-2-methyl-1-propanol Methylating Agent, Base, Solvent, TemperaturePotentially HighOver-methylated quaternary ammonium salt

References

Technical Support Center: Purification of Crude 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 2-Methyl-2-(methylamino)propan-1-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common laboratory-scale synthesis involves the reaction of isobutylene oxide with methylamine. Based on this, the expected impurities include:

  • Unreacted Starting Materials: Residual isobutylene oxide and methylamine.

  • Isomeric Byproduct: 1-(Methylamino)-2-methylpropan-2-ol, formed by the nucleophilic attack of methylamine on the more sterically hindered carbon of the epoxide.

  • Polymeric Material: Higher molecular weight byproducts from the reaction of the product with residual isobutylene oxide.

  • Solvent Residues: Any solvents used during the synthesis and work-up.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the physical state of the crude product. Due to the polar nature of this compound, which contains both a hydroxyl and an amino group, certain challenges like streaking in chromatography can occur.[1] The most common and effective methods are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities and for large-scale purification.

  • Column Chromatography: Effective for removing isomeric byproducts and other closely related impurities.

  • Recrystallization: Suitable if the crude product is a solid or can be converted into a crystalline salt.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. For visualizing the typically UV-inactive amino alcohol, the following staining methods are recommended:

  • Potassium Permanganate Stain: Reacts with the alcohol functional group, appearing as a yellow-brown spot on a purple background.

  • Ninhydrin Stain: Reacts with the secondary amine to give a colored spot (typically yellow or orange for secondary amines) upon heating.

  • Iodine Vapor: A general stain where compounds often appear as brown spots.

For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be effective for purity assessment.[2]

Troubleshooting Guides

Vacuum Distillation

Problem: The product is not distilling at the expected temperature.

  • Possible Cause 1: The vacuum is not low enough.

    • Solution: Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is functioning correctly. A typical pressure for distilling similar amino alcohols is around 20 mmHg.[3]

  • Possible Cause 2: The thermometer is placed incorrectly.

    • Solution: The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause 3: The presence of high-boiling impurities.

    • Solution: If the boiling point is significantly higher than expected, consider a pre-purification step like a solvent wash to remove some impurities.

Problem: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high due to insufficient vacuum.

    • Solution: Improve the vacuum to lower the boiling point. Amino alcohols can be susceptible to thermal degradation.

Column Chromatography

Problem: The compound is streaking or tailing on the silica gel column.

  • Possible Cause: Strong interaction between the basic amine and the acidic silanol groups on the silica gel.[1]

    • Solution 1: Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel.

    • Solution 2: Use a deactivated silica gel or an alternative stationary phase like alumina.

Problem: Poor separation of the desired product from an impurity.

  • Possible Cause: The solvent system is not optimized.

    • Solution: Perform a systematic TLC analysis with different solvent systems to find the optimal eluent for separation. For polar amines, solvent systems like dichloromethane/methanol or ethyl acetate/hexane with a basic modifier are good starting points. A gradient elution from a less polar to a more polar solvent system can also improve separation.

Recrystallization

Problem: The compound is "oiling out" instead of crystallizing.

  • Possible Cause 1: The solution is supersaturated, and the compound is precipitating as a liquid.

    • Solution: Heat the solution to re-dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Possible Cause 2: The chosen solvent is too good a solvent for the compound.

    • Solution: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.

Problem: No crystals form upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution 1: Try a different solvent in which the compound is less soluble.

    • Solution 2: Reduce the volume of the solvent by evaporation and then try cooling again.

    • Solution 3: If the compound has a low melting point, it may be difficult to recrystallize. In this case, distillation or chromatography may be more suitable.

Experimental Protocols

Vacuum Distillation Protocol

This protocol is based on the purification of the similar compound, 2-amino-2-methyl-1-propanol, and may require optimization.[3][4]

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glass joints are well-sealed with vacuum grease.

  • Procedure:

    • Place the crude this compound in the distilling flask with a magnetic stir bar.

    • Slowly apply vacuum, and once the desired pressure is reached (e.g., 20 mmHg), begin heating the flask gently in an oil bath.

    • Collect any low-boiling fractions (likely residual solvents or starting materials).

    • Collect the main fraction at the expected boiling point. For 2-amino-2-methyl-1-propanol, the boiling point is reported as 95-97 °C at 20 mmHg.[3] The boiling point of the target compound may be similar.

    • Monitor the purity of the collected fractions by TLC or GC.

Silica Gel Chromatography Protocol

This protocol is a starting point based on general procedures for purifying polar amines.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. For the isomer 2-Methyl-1-(methylamino)propan-2-ol, a gradient of hexane/ethyl acetate from 50/50 to 10/90 was used.[5]

    • For more polar impurities, a system of dichloromethane and methanol (e.g., 95:5) with 0.1% triethylamine may be necessary.

  • Fraction Collection:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide a summary of typical parameters for the purification techniques. These are based on data for structurally similar compounds and should be used as a guideline.

Table 1: Vacuum Distillation Parameters for a Structurally Similar Amino Alcohol

ParameterValueReference
Compound2-Amino-2-methyl-1-propanol[3][4]
Pressure20 mmHg[3]
Boiling Point95-97 °C[3]
Purity Achieved>99%[4]
Yield~91-92%[3][4]

Table 2: Suggested Column Chromatography Conditions

ParameterSuggested Conditions
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Solvent System 1
Eluent AHexane
Eluent BEthyl Acetate
GradientStart with 100% Hexane, gradually increase to 50% Ethyl Acetate
Solvent System 2 (for more polar compounds)
Eluent ADichloromethane
Eluent BMethanol with 1% Triethylamine
GradientStart with 100% Dichloromethane, gradually increase to 10% Eluent B

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude this compound distillation Vacuum Distillation start->distillation For large scale & non-volatile impurities chromatography Silica Gel Chromatography start->chromatography For isomeric impurities recrystallization Recrystallization (as salt) start->recrystallization If crude is solid or can form a salt purity_check1 Purity Check (TLC, GC, HPLC) distillation->purity_check1 purity_check2 Purity Check (TLC, GC, HPLC) chromatography->purity_check2 purity_check3 Purity Check (TLC, GC, HPLC) recrystallization->purity_check3 purity_check1->chromatography Further purification needed pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2->distillation Remove high boilers purity_check2->pure_product Purity OK purity_check3->pure_product Purity OK

Caption: A decision-making workflow for selecting a suitable purification technique.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Column Chromatography Issue streaking Streaking/Tailing of Compound start->streaking poor_separation Poor Separation start->poor_separation add_base Add Triethylamine or Ammonium Hydroxide to Eluent streaking->add_base change_stationary_phase Use Alumina or Deactivated Silica streaking->change_stationary_phase optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent use_gradient Use a Shallow Gradient Elution poor_separation->use_gradient solution Problem Resolved add_base->solution change_stationary_phase->solution optimize_solvent->solution use_gradient->solution

Caption: Troubleshooting guide for common issues in silica gel chromatography.

References

Technical Support Center: Optimization of 2-Methyl-2-(methylamino)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(methylamino)propan-1-ol. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent laboratory-scale method involves the reaction of 1-chloro-2-methyl-2-propanol with a solution of methylamine in methanol.[1] This reaction is often carried out under elevated temperature and pressure, for instance, using microwave irradiation to accelerate the reaction.[1]

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Typical conditions involve dissolving 1-chloro-2-methyl-2-propanol in a 40% solution of methylamine in methanol.[1] The mixture is then heated, for example, at 100°C using a microwave synthesizer.[1]

Q3: How is the crude product purified?

A3: Purification typically involves several steps. After the reaction, the solvent is removed by vacuum distillation.[1] The residue is then treated with a solvent like acetonitrile to precipitate any solids, which are subsequently filtered off.[1] A sodium bicarbonate solution may be added to the filtrate before a final vacuum distillation to yield the crude product.[1] For higher purity, silica gel column chromatography can be employed.[1]

Q4: What are some potential side reactions to be aware of during the synthesis?

A4: While specific side reactions for this synthesis are not extensively documented, analogous reactions, such as the synthesis of 2-amino-2-methyl-1-propanol, can offer insights. Potential side reactions may include the formation of byproducts from impurities in the starting materials or undesired reactions with the solvent. In related syntheses from isobutylene and chlorine, addition and substitution reactions of chlorine with the starting materials and solvent (acetonitrile) can occur.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Low reaction temperature or insufficient reaction time. - Inactive or low concentration of methylamine solution. - Degradation of starting material.- Increase reaction temperature or extend reaction time. Consider using microwave irradiation for better heat transfer. - Ensure the methylamine solution is fresh and of the correct concentration. - Verify the purity of 1-chloro-2-methyl-2-propanol before starting the reaction.
Presence of Impurities in the Final Product - Incomplete removal of starting materials or solvent. - Formation of side products. - Inefficient purification.- Ensure complete evaporation of solvents during vacuum distillation. - Optimize the precipitation and filtration steps to effectively remove solid impurities. - Employ column chromatography for final purification, optimizing the solvent system for better separation.[1]
Difficulty in Isolating the Product - Product is highly soluble in the workup solvents. - Formation of an emulsion during extraction.- After the initial solvent removal, use a non-polar solvent in which the product has lower solubility for precipitation. - If using a liquid-liquid extraction, try adding brine to break up emulsions.
Reaction Does Not Proceed to Completion - Insufficient stoichiometry of the amine. - Steric hindrance around the reaction center.- Use a larger excess of the methylamine solution. - While steric hindrance is inherent to the molecule's structure, optimizing temperature and reaction time can help overcome this barrier.[3]

Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a documented laboratory procedure.[1]

Materials:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Sodium bicarbonate solution

  • Microwave chemical synthesis device (optional, conventional heating can be used)

Procedure:

  • Dissolve 1.00 mmol of 1-chloro-2-methyl-2-propanol in 0.5 mL of a 40% solution of methylamine in methanol in a suitable reaction vessel.

  • Stir the mixture at 100°C for 15 minutes. If using a microwave synthesizer, apply 100W of power.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent by vacuum distillation.

  • Add 3 mL of acetonitrile to the residue to precipitate any solid byproducts.

  • Filter the mixture to remove the precipitated solid.

  • Add 10 drops of sodium bicarbonate solution to the filtrate.

  • Remove the solvent by vacuum distillation to obtain the crude this compound.

  • For further purification, perform silica gel column chromatography.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1. Mix Reactants (1-chloro-2-methyl-2-propanol + Methylamine in Methanol) react 2. Heat (100°C, 15 min) start->react cool 3. Cool to RT react->cool vac_dist_1 4. Vacuum Distillation (Remove Solvent) cool->vac_dist_1 precipitate 5. Add Acetonitrile & Filter vac_dist_1->precipitate add_bicarb 6. Add NaHCO3 Solution precipitate->add_bicarb vac_dist_2 7. Vacuum Distillation (Crude Product) add_bicarb->vac_dist_2 chromatography 8. Column Chromatography (Pure Product) vac_dist_2->chromatography end_product Final Product: This compound chromatography->end_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low/No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction low_reagent_activity Inactive Reagent? start->low_reagent_activity degradation Starting Material Degradation? start->degradation optimize_conditions Increase Temp/Time incomplete_reaction->optimize_conditions check_reagent Use Fresh Reagent low_reagent_activity->check_reagent verify_sm Check Starting Material Purity degradation->verify_sm end_goal Improved Yield optimize_conditions->end_goal check_reagent->end_goal verify_sm->end_goal

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Managing Exothermic Reactions of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-2-(methylamino)propan-1-ol and why is it reactive?

A1: this compound is an organic compound containing both an amine and an alcohol functional group. This bifunctional nature makes it a useful building block in chemical synthesis. Like other amino alcohols, the amine group acts as a chemical base, which can react exothermically (release heat) with acids in a neutralization reaction.[1][2][3]

Q2: Which common laboratory reactions involving this compound are likely to be exothermic?

A2: The most common exothermic reaction is neutralization with acids.[1][2][3] Other potentially hazardous exothermic reactions include those with:

  • Strong oxidizing agents

  • Isocyanates

  • Epoxides

  • Anhydrides and acid halides[1][3]

  • Strong reducing agents, which can generate flammable hydrogen gas[1]

Q3: What are the primary thermal hazards associated with this compound?

A3: The primary hazard is an uncontrolled temperature increase (a thermal runaway), which can lead to:

  • Boiling and splashing of corrosive materials.

  • Over-pressurization of the reaction vessel, potentially causing an explosion.[4]

  • Thermal decomposition, which for the related compound AMP, can begin at temperatures around 180°C.[5]

Q4: What are the key parameters to monitor during a potentially exothermic reaction with this compound?

A4: Continuous monitoring is critical for safety. Key parameters include:

  • Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Rate of Addition: Control the speed at which reagents are added to manage the rate of heat generation.

  • Pressure: For closed systems, a pressure gauge is essential to detect gas generation or boiling.

  • Stirring: Ensure efficient agitation to distribute heat evenly and prevent localized hot spots.

  • Visual Cues: Watch for changes in color, viscosity, or gas evolution.

Troubleshooting Guide

Scenario 1: Unexpected Temperature Spike During Reagent Addition

  • Question: I am slowly adding an acid to a solution of this compound and the temperature is rising much faster than anticipated. What should I do?

  • Answer:

    • Immediate Action: Immediately stop the addition of the reagent.

    • Enhance Cooling: If not already in use, immerse the reaction vessel in an ice/water bath. If a cooling bath is already in place, add more ice or use a colder medium (e.g., ice/salt or dry ice/acetone slurry, with appropriate safety precautions).

    • Maintain Agitation: Ensure stirring is vigorous to promote heat transfer to the cooling bath.

    • Investigate: Once the temperature is stable and under control, do not resume the addition. Re-evaluate your experimental plan. Check calculations for molar equivalents, concentrations of reagents, and the total expected heat of reaction.

    • Re-plan: Consider diluting the reagents or reducing the addition rate further for the next attempt.

Scenario 2: Signs of Pressure Buildup in a Closed or Vented System

  • Question: My reaction vessel is showing signs of pressure buildup (e.g., hissing from a vent, bulging septum). What are the immediate steps?

  • Answer:

    • Alert Personnel: Immediately alert others in the laboratory of the situation.

    • Do Not Approach: Do not approach the vessel if the pressure rise is rapid and uncontrolled.

    • General Cooling: If it is safe to do so, apply external cooling to the vessel to reduce the internal temperature and pressure.

    • Ventilation: Ensure the reaction is taking place in a chemical fume hood with the sash pulled down as far as possible to act as a blast shield.[6]

    • Evacuate: If the situation cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.

Scenario 3: Preventing a Runaway Reaction from the Start

  • Question: How can I design my experiment to minimize the risk of a thermal runaway reaction?

  • Answer:

    • Perform a Risk Assessment: Before starting, assess the potential energy release. Use literature data for similar reactions to estimate the heat of reaction.

    • Use "Reverse Addition": Add the more reactive or concentrated component slowly to the bulk of the less reactive or more dilute component. For neutralization, this often means adding the acid slowly to the amine solution.

    • Ensure Adequate Cooling Capacity: Have a cooling bath ready before you begin the addition. The capacity of the cooling bath should be sufficient to absorb the entire heat of the reaction if it were to occur instantaneously.

    • Start Small: Conduct a small-scale pilot experiment to observe the thermal profile before scaling up.

    • Control Addition Rate: Use a syringe pump or a dropping funnel for controlled, slow addition of liquids. Monitor the temperature closely and adjust the rate to maintain the desired temperature range.

Data Presentation: Thermal Properties of 2-Amino-2-methyl-1-propanol (AMP) as a Proxy

The following table summarizes key safety and thermal data for 2-amino-2-methyl-1-propanol (AMP), which can be used as a conservative estimate for risk assessment.

PropertyValueSource
Flash Point 67°C - 135°C (closed cup)[1][5]
Boiling Point ~165°C at 760 mmHg[3]
Thermal Decomposition Onset at 180°C (35 kJ/kg)[5]
Reactivity Acid-base reactions are exothermic.[1][2][3]
Incompatibilities Isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, acid halides, strong reducing agents.[1][3]

Experimental Protocols

Protocol for the Controlled Neutralization of Hydrochloric Acid

This protocol outlines a safe method for neutralizing this compound with hydrochloric acid, focusing on temperature control.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Solvent (e.g., deionized water or isopropanol)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Dropping funnel

  • Ice/water bath

  • Standard laboratory glassware and personal protective equipment (PPE).[6]

Procedure:

  • Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, and dropping funnel in a chemical fume hood. Ensure the thermometer tip is submerged in the reaction medium. Place the flask in a secondary container that can serve as a cooling bath.

  • Charge Reactor: Charge the flask with a known quantity of this compound, dissolved in an appropriate amount of solvent to ensure adequate heat capacity and mobility. Begin stirring.

  • Prepare for Cooling: Fill the secondary container with an ice/water slurry to surround the bottom of the flask.

  • Initial Temperature: Record the initial temperature of the amine solution.

  • Controlled Addition: Fill the dropping funnel with the 1 M HCl solution. Begin adding the acid dropwise to the stirred amine solution.

  • Monitor Temperature: Carefully monitor the temperature. The rate of addition should be controlled such that the temperature rise is no more than 1-2°C per minute. If the temperature rises too quickly, stop the addition and allow the mixture to cool before resuming at a slower rate.

  • Complete Addition: Continue the slow addition until the desired pH or stoichiometric endpoint is reached.

  • Cool Down: Once the addition is complete, allow the reaction mixture to stir and cool to room temperature before proceeding with workup or storage.

Visualizations

Logical Decision-Making for Thermal Excursions

The following diagram illustrates the logical workflow for responding to an unexpected temperature increase during a chemical reaction.

Exotherm_Troubleshooting start Temperature Spike Detected stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add ice, lower bath temp) stop_addition->enhance_cooling maintain_agitation Maintain Vigorous Stirring enhance_cooling->maintain_agitation monitor_temp Monitor Temperature maintain_agitation->monitor_temp stable Temperature Stable and Decreasing? monitor_temp->stable emergency Emergency Protocol: Alert Others, Evacuate Area stable->emergency  No investigate Investigate Root Cause: - Check Calculations - Verify Concentrations stable->investigate  Yes end End Procedure Safely investigate->end

Caption: Troubleshooting workflow for a temperature spike.
Experimental Workflow for Safe Reagent Addition

This diagram outlines the key steps and decision points for safely performing a potentially exothermic addition reaction.

Safe_Addition_Workflow start Start: Plan Experiment setup Assemble Apparatus in Fume Hood (Flask, Stirrer, Thermo, Dropping Funnel) start->setup cooling Prepare & Engage Cooling Bath (e.g., Ice/Water) setup->cooling add_reagent Begin SLOW, Controlled Addition of Reagent cooling->add_reagent monitor Continuously Monitor Temperature add_reagent->monitor temp_ok Temperature Rise Acceptable? monitor->temp_ok continue_add Continue Addition temp_ok->continue_add  Yes slow_down Slow or Pause Addition Allow to Cool temp_ok->slow_down  No addition_complete Addition Complete? continue_add->addition_complete slow_down->monitor addition_complete->monitor  No end End: Cool to RT & Workup addition_complete->end  Yes

Caption: Experimental workflow for controlled exothermic reactions.

References

Degradation pathways of 2-Methyl-2-(methylamino)propan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-(methylamino)propan-1-ol, focusing on its stability and degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: this compound is an amino alcohol that can be susceptible to degradation under acidic conditions. The main concerns involve the reactivity of its secondary amine and primary alcohol functional groups. Key potential degradation pathways include oxidation and the formation of various impurities.[1] The rate and extent of this degradation are influenced by several factors, including pH, temperature, exposure to light, and the presence of any oxidizing agents.[1]

Q2: What are the probable degradation products of this compound under acidic stress?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict potential products based on its chemical structure and the known behavior of similar amino alcohols.[1] Likely degradation products could form from the oxidation of the alcohol or amine group. For instance, the primary alcohol could be oxidized to form an aldehyde or a carboxylic acid. Although the secondary amine is less prone to oxidation than a primary amine, it could potentially form N-oxides or other related impurities, particularly in the presence of strong oxidizing agents.[1] It is also crucial to consider potential reactions with excipients in a formulation. For example, compounds with similar structures have been observed to undergo esterification with acidic excipients like citric acid.[1]

Q3: How can I effectively monitor the stability of this compound during my experiments?

A3: To monitor the degradation of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed; however, derivatization may be necessary to increase the volatility of this polar molecule for better chromatographic performance.[2]

Q4: What general conditions should I consider for a forced degradation study of this compound?

A4: Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding the degradation pathways.[3][4] For this compound, this would involve subjecting it to stress conditions such as:

  • Acid Hydrolysis: Treatment with various concentrations of acids (e.g., HCl, H₂SO₄) at different temperatures.

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide.

  • Thermal Stress: Heating the compound at elevated temperatures.

  • Photostability: Exposing the compound to UV and visible light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after acidic treatment. Degradation of this compound.Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products. Adjust experimental conditions (e.g., lower temperature, less concentrated acid) to control the degradation rate.
Poor mass balance in stability studies. Formation of non-UV active or volatile degradation products not detected by the primary analytical method.Employ a secondary analytical technique, such as GC-MS or a universal detector like a Corona Charged Aerosol Detector (CAD) with HPLC, to detect a wider range of compounds.
Inconsistent degradation profiles between batches. Variability in the purity of the starting material or slight differences in experimental conditions.Ensure consistent sourcing and purity of this compound. Maintain strict control over experimental parameters (temperature, pH, light exposure).
Rapid degradation observed at room temperature in an acidic formulation. The formulation pH is too low, or there are reactive excipients present.Evaluate the pH-stability profile to determine a more suitable pH range. Screen for excipient compatibility to identify and replace any reactive components.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)This compound (%)Degradant 1 (Aldehyde) (%)Degradant 2 (Carboxylic Acid) (%)Total Impurities (%)
0100.00.00.00.0
1295.22.81.54.3
2490.55.13.28.3
4882.18.96.815.7
7275.312.49.121.5

Table 2: Effect of pH on the Degradation Rate of this compound at 40°C after 72 hours

pHDegradation (%)
1.015.8
3.05.2
5.01.1
7.0<0.1

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Treatment:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Prepare a control sample by adding 1 mL of purified water instead of HCl.

  • Incubation: Incubate both the test and control samples in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 12, 24, 48, and 72 hours.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathway cluster_oxidation Oxidation cluster_reaction Reaction with Acidic Excipient (R-COOH) Parent This compound Aldehyde 2-Methyl-2-(methylamino)propanal Parent->Aldehyde [O] Ester Ester Derivative Parent->Ester + R-COOH - H2O Carboxylic_Acid 2-Methyl-2-(methylamino)propanoic Acid Aldehyde->Carboxylic_Acid [O]

Caption: Potential degradation pathways of this compound.

Experimental_Workflow A Prepare Stock Solution (1 mg/mL) B Stress Condition Application (e.g., 0.1 M HCl, 60°C) A->B C Incubate and Sample at Time Points B->C D Neutralize Aliquots C->D E HPLC Analysis D->E F Data Interpretation and Degradant Identification E->F

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Control of N-Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with over-alkylation during N-methylation reactions, specifically the formation of N,N-dimethyl byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of N,N-dimethyl byproduct formation in my N-methylation reaction?

The formation of N,N-dimethyl byproducts is a common challenge stemming from the fact that the newly formed secondary amine (N-monomethyl product) is often more nucleophilic and reactive than the initial primary amine.[1] Key contributing factors include:

  • High reactivity of the methylating agent: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly reactive and often lead to over-alkylation.[2][3]

  • Reaction conditions: Elevated temperatures, prolonged reaction times, and incorrect stoichiometry can favor the second methylation step.[4][5][6]

  • Choice of base and solvent: The reaction environment, including the base and solvent system, plays a crucial role in controlling selectivity.[7][8]

Q2: How can I selectively achieve N-monomethylation of a primary amine?

Selective N-monomethylation is achievable through several strategic approaches:

  • Reductive Amination: This is a widely used and effective method that avoids the issues of over-alkylation seen with direct alkylation using alkyl halides.[9][10] It involves the reaction of a primary amine with formaldehyde (or paraformaldehyde) to form an imine intermediate, which is then reduced.[2][10]

  • Alternative Methylating Agents: Employing less reactive or more selective methylating agents such as dimethyl carbonate (DMC), methanol, or formic acid in conjunction with specific catalysts can provide high selectivity for the desired N-monomethyl product.[2][11]

  • Catalytic Systems: The use of specific homogeneous or heterogeneous catalysts, for instance, those based on ruthenium, palladium, or nickel, can effectively control the methylation process, particularly when using greener methyl sources like methanol.[12][13][14]

Q3: What are the recommended starting points for optimizing my reaction to minimize N,N-dimethylation?

To minimize the formation of N,N-dimethyl byproducts, consider the following optimization strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the amine to the methylating agent. Using a slight excess of the amine can sometimes favor monomethylation.[15]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and improve selectivity for the monomethylated product.[4][5]

  • Slow Addition of Reagents: The slow, controlled addition of the methylating agent can help to maintain a low instantaneous concentration, thereby reducing the likelihood of the monomethylated product reacting further.[4]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. For instance, using hexafluoroisopropanol (HFIP) as a solvent with methyl triflate has been shown to achieve high selectivity for monomethylation by interfering with the amine and preventing overmethylation.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High levels of N,N-dimethyl byproduct detected Overly reactive methylating agent (e.g., methyl iodide).Switch to a less reactive or more selective methylating agent like dimethyl carbonate (DMC) or consider a reductive amination protocol.[2][8][10]
Reaction temperature is too high.Decrease the reaction temperature in increments of 10°C and monitor the product distribution.[5]
Incorrect stoichiometry.Adjust the molar ratio of amine to methylating agent. An excess of the amine may favor monomethylation.[15]
Reaction is not selective, yielding a mixture of products Inappropriate catalyst or lack thereof.Introduce a selective catalyst system. For methanol-based methylations, consider palladium or ruthenium catalysts.[12][14]
Unsuitable solvent.Screen different solvents. A polar, non-coordinating solvent might be beneficial. HFIP has shown promise in specific cases.[7]
Low conversion of starting material and low yield of monomethylated product Insufficiently reactive methylating agent or conditions.If using a less reactive agent, a catalyst may be necessary to drive the reaction. Alternatively, a modest increase in temperature might be required, but this should be done cautiously while monitoring for over-alkylation.[6]
Incorrect choice of base.The type and strength of the base are critical. Screen different bases such as Cs₂CO₃ or KOtBu depending on the specific reaction protocol.[3][8]

Experimental Protocols

Protocol 1: Selective N-Monomethylation via Reductive Amination

This protocol is a general guideline for the selective N-monomethylation of primary amines using formaldehyde and a reducing agent.

Materials:

  • Primary amine

  • Formaldehyde (37% in H₂O) or Paraformaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[9][10]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the primary amine (1.0 equiv.) in DCM or DCE, add formaldehyde (1.1 equiv.).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a solution or suspension of the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 equiv.) in the same solvent.

  • Slowly add the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monoselective N-Methylation of Amides using Phenyl Trimethylammonium Iodide

This protocol describes a highly selective method for the N-monomethylation of amides.[3]

Materials:

  • Amide

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vial, add the amide (1.0 equiv.), phenyl trimethylammonium iodide (1.5 equiv.), and cesium carbonate (2.0 equiv.).[3]

  • Add toluene as the solvent.

  • Seal the vial and heat the reaction mixture at 120 °C.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Methylating Agents for N-Monomethylation Selectivity

Methylating AgentTypical Catalyst/ConditionsSelectivity for MonomethylationReference
Methyl Iodide (MeI)Base (e.g., K₂CO₃)Often low, prone to over-alkylation[2]
Dimethyl Carbonate (DMC)Base, sometimes with a catalystHigh selectivity can be achieved[8][16]
MethanolHeterogeneous or homogeneous catalyst (e.g., Pd, Ru, Ni)Good to excellent with the right catalyst[12][13][17]
Formaldehyde/Reducing AgentReductive amination conditionsExcellent, avoids direct alkylation issues[9][10]
Phenyl Trimethylammonium IodideCs₂CO₃, Toluene, 120 °CExcellent for amides[3]

Visualizations

Over_Alkylation_Pathway cluster_reactants Reactants cluster_products Products Primary Amine (R-NH2) Primary Amine (R-NH2) Monomethylated Amine (R-NHCH3) Monomethylated Amine (R-NHCH3) Primary Amine (R-NH2)->Monomethylated Amine (R-NHCH3) + CH3-X Methylating Agent (CH3-X) Methylating Agent (CH3-X) Dimethylated Byproduct (R-N(CH3)2) Dimethylated Byproduct (R-N(CH3)2) Monomethylated Amine (R-NHCH3)->Dimethylated Byproduct (R-N(CH3)2) + CH3-X (Over-alkylation)

Caption: Reaction pathway illustrating the formation of the desired monomethylated amine and the over-alkylated N,N-dimethyl byproduct.

Troubleshooting_Workflow start High N,N-dimethyl byproduct detected q1 Is a highly reactive methylating agent being used (e.g., MeI)? start->q1 a1_yes Switch to Reductive Amination or a less reactive methylating agent (e.g., DMC, Methanol + catalyst). q1->a1_yes Yes q2 Is the reaction temperature high? q1->q2 No end Monitor reaction and analyze product distribution. a1_yes->end a2_yes Lower the reaction temperature. q2->a2_yes Yes q3 Is the methylating agent added all at once? q2->q3 No a2_yes->end a3_yes Implement slow addition of the methylating agent. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical troubleshooting workflow to address the over-production of N,N-dimethyl byproducts in N-methylation reactions.

References

Technical Support Center: Workup and Extraction of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polar compound 2-Methyl-2-(methylamino)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the workup and extraction of this compound?

A1: The primary challenges stem from its high polarity and good water solubility. This makes it difficult to efficiently extract from aqueous reaction mixtures into common organic solvents. Key issues include poor partitioning, emulsion formation, and the potential for salt formation which can further complicate extraction.

Q2: What is the predicted LogP of this compound and what does it indicate?

A2: The predicted octanol-water partition coefficient (LogP) for this compound is approximately -0.3. A negative LogP value indicates that the compound is hydrophilic, meaning it preferentially dissolves in water rather than in non-polar organic solvents like octanol. This high polarity is a key factor in its challenging extraction from aqueous phases.

Q3: How does the basicity of this compound affect its extraction?

A3: As an amino alcohol, this compound is basic and can be protonated in acidic conditions to form a salt. This salt form is highly water-soluble and will not be extracted into an organic solvent. Therefore, the pH of the aqueous phase must be carefully controlled. It is crucial to basify the aqueous layer (typically to pH > 10) to ensure the compound is in its free base form, which is more amenable to extraction into an organic solvent.

Q4: What are the most suitable organic solvents for extracting this compound?

A4: Due to its polarity, standard non-polar solvents like hexane are ineffective. More polar solvents are required. Good starting points include:

  • Ethyl acetate: A moderately polar solvent that can be effective, especially after salting out the aqueous phase.

  • Dichloromethane (DCM): Can be effective but may lead to emulsions.

  • n-Butanol: Has good solvating power for polar molecules but is partially miscible with water, which can complicate the workup.

  • Mixtures of solvents: A mixture such as 3:1 chloroform/isopropanol has been reported to be effective for extracting polar, water-soluble organic compounds.

The choice of solvent will depend on the specific impurities present in the reaction mixture.

Q5: How can I improve the extraction efficiency of this polar compound?

A5: Several techniques can be employed:

  • Salting out: Adding a saturated salt solution (e.g., brine) or a solid salt (e.g., NaCl, K₂CO₃) to the aqueous phase reduces the solubility of the organic compound and can drive it into the organic layer.

  • Continuous liquid-liquid extraction: For compounds with very high water solubility, this technique can be more efficient than multiple discrete extractions.

  • Solid-phase extraction (SPE): Using a suitable sorbent, the compound of interest can be retained and then eluted with a stronger solvent, offering a good alternative to liquid-liquid extraction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of product after extraction 1. The compound is remaining in the aqueous phase due to its high polarity. 2. The pH of the aqueous phase is too low, and the compound is in its protonated, salt form. 3. The chosen organic solvent is not polar enough.1. Add a saturated salt solution (brine) or solid salt to the aqueous phase to decrease the product's solubility. 2. Ensure the aqueous phase is basic (pH > 10) before extraction. 3. Switch to a more polar solvent such as ethyl acetate, n-butanol, or a chloroform/isopropanol mixture. 4. Perform multiple extractions with smaller volumes of organic solvent.
Persistent emulsion during extraction 1. High concentration of the amino alcohol or other amphiphilic species. 2. Vigorous shaking of the separatory funnel. 3. The densities of the aqueous and organic layers are too similar.1. Add brine to the separatory funnel to increase the ionic strength and density of the aqueous phase. 2. Gently swirl or invert the separatory funnel instead of shaking vigorously. 3. Allow the mixture to stand for an extended period. 4. Filter the emulsified layer through a pad of Celite® or glass wool. 5. If possible, remove the reaction solvent by rotary evaporation before starting the workup.
Product precipitates as a salt during workup 1. The pH of the solution is acidic. 2. The counter-ion of a salt impurity is causing precipitation.1. Adjust the pH of the solution to be basic (pH > 10) to ensure the compound is in its free base form. 2. Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
Difficulty in removing the extraction solvent 1. The use of a high-boiling point solvent like n-butanol.1. Use a rotary evaporator, potentially at a higher temperature and lower pressure. 2. Consider azeotropic removal of water if n-butanol was used and is wet.

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
CAS Number 27646-80-6
Predicted LogP -0.3
pKa (Predicted) Not available

Qualitative Solubility Profile

SolventSolubilityNotes
Water MiscibleThe high polarity and ability to form hydrogen bonds contribute to its miscibility in water.
Methanol SolubleSoluble in polar protic solvents.
Ethanol SolubleSoluble in polar protic solvents.
Chloroform Slightly SolubleLimited solubility in less polar solvents.
Ethyl Acetate Sparingly SolubleCan be used for extraction, especially with salting out.
Hexane InsolubleInsoluble in non-polar solvents.

Note: Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The qualitative information is based on general principles of "like dissolves like" and data for structurally similar compounds.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction from an Aqueous Reaction Mixture

  • Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible organic solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.

  • pH Adjustment: Dilute the reaction mixture with water. Adjust the pH of the aqueous solution to >10 with a suitable base (e.g., 1M NaOH) to ensure the amino alcohol is in its free base form.

  • Salting Out: Add solid NaCl or a saturated aqueous solution of NaCl (brine) to the aqueous mixture to decrease the solubility of the product.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous solution).

  • Combine Organic Layers: Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and collect the dried organic solution.

  • Concentration: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

  • Column Selection: Choose a suitable SPE cartridge. For a polar, basic compound, a reverse-phase (e.g., C18) or a cation-exchange sorbent could be appropriate.

  • Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with a strong organic solvent (e.g., methanol) followed by an equilibration with the loading solvent (e.g., water at a specific pH).

  • Sample Loading: Adjust the pH of the aqueous solution containing the product and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove impurities while retaining the product. The choice of wash solvent will depend on the sorbent and the nature of the impurities.

  • Elution: Elute the desired product from the cartridge using a stronger solvent. For a reverse-phase sorbent, this would be a more organic solvent. For a cation-exchange sorbent, this would involve changing the pH or increasing the ionic strength of the eluent.

  • Concentration: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

Mandatory Visualizations

Extraction_Workflow start Aqueous Reaction Mixture ph_adjust Adjust pH to >10 with Base start->ph_adjust salting_out Add Saturated NaCl (Brine) ph_adjust->salting_out extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) salting_out->extraction separation Separate Aqueous and Organic Layers extraction->separation aqueous_layer Aqueous Layer (Waste) separation->aqueous_layer Discard organic_layer Combined Organic Layers separation->organic_layer drying Dry with Na2SO4 or MgSO4 organic_layer->drying filtration Filter drying->filtration concentration Solvent Evaporation filtration->concentration product Crude Product concentration->product

Caption: Workflow for Liquid-Liquid Extraction.

Troubleshooting_Emulsion emulsion Persistent Emulsion Forms step1 Option 1: Add Brine emulsion->step1 step2 Option 2: Gentle Mixing emulsion->step2 step3 Option 3: Let it Stand emulsion->step3 step4 Option 4: Filter through Celite® emulsion->step4 resolve Layers Separate step1->resolve step2->resolve step3->resolve step4->resolve

Caption: Troubleshooting Emulsion Formation.

Technical Support Center: Stability-Indicating HPLC Method for 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a stability-indicating HPLC method for 2-Methyl-2-(methylamino)propan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions between the basic amine group and residual silanols on the column stationary phase.[1]- Use a mobile phase with a lower pH (e.g., acidic) to ensure the analyte is protonated.[2] - Add a competing base to the mobile phase. - Use an end-capped column or a column specifically designed for basic compounds.[3]
Column overload.[4]- Reduce the sample concentration or injection volume.[5]
Partially blocked column inlet frit.[4]- Reverse-flush the column (if permissible by the manufacturer).[4] - Replace the column inlet frit or the column itself.[4]
Poor Resolution Inappropriate mobile phase composition.- Optimize the organic modifier (e.g., acetonitrile, methanol) percentage.[6] - Adjust the pH of the aqueous portion of the mobile phase.
Unsuitable column.- Screen different column chemistries (e.g., C18, C8, Phenyl).
Gradient slope is too steep.- Decrease the rate of change of the mobile phase composition in the gradient.
Variable Retention Times Inadequate column equilibration.[7]- Increase the column equilibration time between injections.
Fluctuations in mobile phase composition or pH.[8]- Ensure accurate and consistent mobile phase preparation.[5] Use a buffer if necessary.
Temperature fluctuations.- Use a column oven to maintain a consistent temperature.[9]
Noisy Baseline Contaminated mobile phase or detector cell.[1][7]- Use HPLC-grade solvents and freshly prepared mobile phase.[5] - Flush the detector cell.
Air bubbles in the system.[1]- Degas the mobile phase thoroughly.[9] - Purge the pump to remove any trapped air.[9]
Ghost Peaks Contamination in the sample, mobile phase, or HPLC system.- Run a blank gradient to identify the source of the ghost peaks. - Ensure proper cleaning of vials and autosampler.
Carryover from previous injections.- Implement a robust needle wash protocol in the autosampler method.
High Backpressure Blockage in the HPLC system (e.g., tubing, in-line filter, guard column, or analytical column).[1]- Systematically disconnect components starting from the detector and working backwards to identify the source of the blockage. - Replace any clogged filters or tubing. - Back-flush the column if appropriate.[4]

Frequently Asked Questions (FAQs)

???+ question "What is a stability-indicating HPLC method?" A stability-indicating HPLC method is an analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the sample matrix.[6][10] The method must be able to separate the API peak from all other peaks.[2]

???+ question "Why are forced degradation studies necessary?" Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the API under more severe conditions than accelerated stability studies.[11] These studies help to:

  • Identify potential degradation products and pathways.[2][11]
  • Elucidate the structure of degradants.[2]
  • Demonstrate the specificity and stability-indicating nature of the analytical method.[10][11]
  • Gain insight into the intrinsic stability of the molecule.[11]

???+ question "What are the typical stress conditions for forced degradation of this compound?" Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[2][10]

  • Acid Hydrolysis: 0.1 M HCl
  • Base Hydrolysis: 0.1 M NaOH
  • Oxidation: 3% Hydrogen Peroxide (H₂O₂)
  • Thermal Degradation: 60-80°C
  • Photolytic Degradation: Exposure to UV and visible light

???+ question "What type of HPLC column is suitable for analyzing this compound?" Due to its polar and basic nature, a reversed-phase C18 column is a common starting point.[2] However, alternative stationary phases such as polar-embedded or polar-endcapped columns might provide better peak shape and retention for this small polar amine.[12] A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has also been reported.[13]

???+ question "How can I improve the peak shape for this basic compound?" Peak tailing is a common issue for basic compounds like this compound due to interactions with silanol groups on the silica-based column packing.[1][3] To mitigate this:

  • Use a low pH mobile phase (e.g., with formic acid or phosphoric acid) to keep the amine protonated.[2]
  • Employ a high-purity, end-capped column.
  • Consider using a column with a different base material, such as a hybrid or polymer-based column.

Experimental Protocols

Stability-Indicating HPLC Method Development

This protocol outlines the steps for developing a stability-indicating HPLC method for this compound.

a. Instrument and Chromatographic Conditions (Initial)

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Diluent Mobile Phase A

b. Method Optimization

  • Wavelength Selection: Prepare a solution of this compound in the mobile phase and perform a UV scan to determine the wavelength of maximum absorbance.

  • Column Screening: If the initial C18 column does not provide adequate separation or peak shape, screen other columns with different selectivities (e.g., C8, Phenyl, polar-embedded).

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate methanol as an alternative to acetonitrile.[14]

    • pH: Adjust the pH of the aqueous mobile phase using different acids (e.g., phosphoric acid, trifluoroacetic acid) to improve peak shape and retention.

  • Gradient Optimization: Adjust the gradient slope and time to achieve optimal separation of the parent compound and its degradation products.

Forced Degradation Study

This protocol describes the procedure for subjecting this compound to various stress conditions.

a. Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

b. Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for 24 hours.

c. Analysis

Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Visualizations

experimental_workflow cluster_method_dev Method Development cluster_forced_deg Forced Degradation start Start: Define Analytical Target Profile col_select Column & Mobile Phase Screening start->col_select param_opt Parameter Optimization (pH, Gradient, Temp) col_select->param_opt method_val Method Validation param_opt->method_val analyze_samples Analyze Stressed Samples by HPLC method_val->analyze_samples Use Validated Method prep_sample Prepare API Solution apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_sample->apply_stress apply_stress->analyze_samples id_degradants Identify Degradation Products analyze_samples->id_degradants id_degradants->param_opt Re-optimize if needed

Caption: Experimental workflow for HPLC method development and forced degradation studies.

troubleshooting_flow start HPLC Problem Encountered peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention Retention Time Shift? peak_shape->retention No check_ph Check Mobile Phase pH peak_shape->check_ph Yes resolution Poor Resolution? retention->resolution No check_equilibration Check Equilibration Time retention->check_equilibration Yes opt_gradient Optimize Gradient resolution->opt_gradient Yes check_overload Reduce Sample Load check_ph->check_overload check_column_frit Check Column Frit check_overload->check_column_frit check_mp_prep Verify Mobile Phase Prep check_equilibration->check_mp_prep check_temp Check Column Temperature check_mp_prep->check_temp opt_mp Optimize Mobile Phase opt_gradient->opt_mp change_column Try Different Column opt_mp->change_column

Caption: Logical troubleshooting flow for common HPLC issues.

References

Technical Support Center: Synthesis of 2-Methyl-2-(methylamino)propan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(methylamino)propan-1-ol via the reductive amination of 2-hydroxy-2-methylpropanal and methylamine.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.

Problem 1: Low Overall Yield of this compound

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Incomplete Imine Formation Monitor imine formation via TLC or 1H NMR before adding the reducing agent. Consider extending the reaction time for imine formation or gently warming the reaction mixture. The use of a dehydrating agent like molecular sieves can also be beneficial.The formation of the imine intermediate is an equilibrium-driven process. Pushing this equilibrium towards the imine is crucial for a high yield of the final product.
Reduction of the Starting Aldehyde Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C). Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3), which is more selective for imines over aldehydes.[1]Sodium borohydride (NaBH4) can reduce the starting aldehyde to 2-methylpropane-1,2-diol, a common byproduct that lowers the yield.[1][2]
Suboptimal pH Maintain a mildly acidic pH (around 5-6) during imine formation. This can be achieved by using a methylamine salt (e.g., methylamine hydrochloride) or by adding a catalytic amount of a weak acid like acetic acid.A slightly acidic medium catalyzes imine formation. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a basic pH will not sufficiently activate the carbonyl group.
Reaction Temperature Optimize the temperature for both imine formation and reduction. Imine formation may benefit from gentle heating, while the reduction step should be kept cool to prevent side reactions.Temperature control is critical for balancing reaction rates and minimizing side product formation.
Impure Starting Materials Ensure the purity of 2-hydroxy-2-methylpropanal and methylamine. The aldehyde can be prone to oxidation or polymerization.Impurities in the starting materials can lead to the formation of unexpected byproducts and a lower yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the reductive amination synthesis of this compound?

A1: While specific yields for this exact transformation are not widely published, yields for reductive aminations of similar α-hydroxy aldehydes can range from moderate to good, typically in the 60-85% range, depending on the reaction conditions and the purity of the starting materials.

Q2: I am observing a significant amount of a diol byproduct. How can I minimize its formation?

A2: The formation of 2-methylpropane-1,2-diol is a result of the reduction of the starting aldehyde, 2-hydroxy-2-methylpropanal. To minimize this, you can:

  • Use a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is known to be more selective for the reduction of imines in the presence of aldehydes.[1]

  • Control the addition of the reducing agent: Add the sodium borohydride slowly and at a low temperature (e.g., 0 °C) to allow the imine to be reduced preferentially.

  • Ensure complete imine formation: Allow sufficient time for the imine to form before introducing the reducing agent.

Q3: Can I perform this reaction as a one-pot synthesis?

A3: Yes, this reaction is well-suited for a one-pot procedure. Typically, the 2-hydroxy-2-methylpropanal and methylamine are stirred together in a suitable solvent to form the imine, followed by the in-situ reduction with a hydride reagent.

Q4: What are the best solvents for this reaction?

A4: Methanol is a commonly used solvent for reductive aminations with sodium borohydride.[3] Other protic solvents like ethanol can also be employed. For more sensitive substrates or different reducing agents, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be used.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can track the disappearance of the starting aldehyde and the appearance of the product. Staining with ninhydrin can help visualize the amine product. 1H NMR spectroscopy can also be used to monitor the formation of the imine intermediate and the final product.

Q6: Are there any common side products I should be aware of besides the diol?

A6: Besides the reduction of the starting aldehyde, another potential, though less common, side product could be the formation of a tertiary amine through over-alkylation of the product. However, this is less likely when using a primary amine to synthesize a secondary amine under controlled conditions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-2-methylpropanal (1.0 eq) in methanol.

    • Add a solution of methylamine (1.2 eq) in methanol dropwise at room temperature.

    • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Adjust the pH of the aqueous residue to >10 with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Start imine_formation Imine Formation (2-hydroxy-2-methylpropanal + Methylamine in MeOH) start->imine_formation monitoring1 Monitor by TLC/NMR imine_formation->monitoring1 reduction Reduction (Add NaBH4 at 0 °C) monitoring1->reduction Aldehyde consumed monitoring2 Monitor by TLC reduction->monitoring2 workup Aqueous Work-up & pH Adjustment monitoring2->workup Reaction complete extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification end This compound purification->end

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield check_sm Check Starting Material Purity low_yield->check_sm incomplete_imine Incomplete Imine Formation? check_sm->incomplete_imine Pure sm_impure Purify Starting Materials check_sm->sm_impure Impure aldehyde_reduction Aldehyde Reduction? incomplete_imine->aldehyde_reduction No extend_imine_time Extend Imine Formation Time or Add Dehydrating Agent incomplete_imine->extend_imine_time Yes use_mild_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) aldehyde_reduction->use_mild_reductant Yes control_temp Control Temperature During Reducing Agent Addition aldehyde_reduction->control_temp Also consider

Caption: A decision tree for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Guide to Amine Solvents in CO2 Capture: 2-Amino-2-methyl-1-propanol (AMP) vs. the Elusive 2-Methyl-2-(methylamino)propan-1-ol (MMPA)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-Amino-2-methyl-1-propanol (AMP), a widely studied solvent for carbon dioxide capture, and a theoretical comparison with its N-methylated counterpart, 2-Methyl-2-(methylamino)propan-1-ol (MMPA), for which experimental data in CO2 capture applications is notably scarce.

The pursuit of efficient and cost-effective carbon capture technologies is paramount in mitigating the environmental impact of greenhouse gas emissions. Aqueous amine solutions remain a cornerstone of post-combustion CO2 capture, with extensive research dedicated to identifying optimal solvent candidates. Among these, 2-Amino-2-methyl-1-propanol (AMP) has emerged as a promising option due to its unique structural properties. This guide provides a comprehensive comparison of AMP with its derivative, this compound (MMPA).

Notably, a thorough review of scientific literature reveals a significant disparity in the research focus on these two compounds for CO2 capture applications. While AMP has been the subject of numerous studies, providing a wealth of experimental data on its performance, MMPA remains largely unexplored in this context. Consequently, this guide will present a detailed, data-driven analysis of AMP's performance, juxtaposed with a theoretical comparison of MMPA based on fundamental chemical principles and structure-activity relationships of alkanolamines in CO2 capture.

Structural and Chemical Differences

The key differentiator between AMP and MMPA lies in the amine functional group. AMP is a primary amine, characterized by a nitrogen atom bonded to two hydrogen atoms. In contrast, MMPA is a secondary amine, where one of the hydrogen atoms on the amine group is replaced by a methyl group. This seemingly minor structural modification has significant implications for their reactivity with CO2, the stability of the resulting reaction products, and ultimately, their overall performance in a carbon capture process.

Performance Comparison: Data-Driven Insights for AMP and Theoretical Projections for MMPA

A direct, quantitative comparison of MMPA and AMP based on experimental data is not feasible due to the lack of published research on MMPA's performance in CO2 capture. However, based on the extensive data for AMP and the known effects of N-methylation on amine reactivity, a qualitative and theoretical comparison can be drawn.

CO2 Absorption Capacity

2-Amino-2-methyl-1-propanol (AMP): As a sterically hindered primary amine, AMP exhibits a high theoretical CO2 loading capacity, approaching 1 mole of CO2 per mole of amine. This is a significant advantage over non-hindered primary amines like monoethanolamine (MEA), which have a theoretical capacity of 0.5 mol CO2/mol amine. The steric hindrance provided by the tertiary carbon adjacent to the amine group destabilizes the carbamate formed upon reaction with CO2, favoring the formation of bicarbonate, which leads to the higher loading capacity.

This compound (MMPA): As a secondary amine, MMPA would also react with CO2 to form a carbamate. The stability of this carbamate would be a key determinant of its loading capacity. While speculative without experimental data, it is plausible that MMPA could also exhibit a favorable loading capacity, though the exact stoichiometry would depend on the reaction pathway.

Rate of CO2 Absorption

2-Amino-2-methyl-1-propanol (AMP): A known drawback of AMP is its relatively slow reaction kinetics compared to primary amines like MEA. This can necessitate the use of larger absorption columns or the addition of a rate promoter to the solvent blend to achieve the desired capture efficiency.

Heat of Absorption and Regeneration Energy

2-Amino-2-methyl-1-propanol (AMP): The lower stability of the carbamate formed with AMP results in a lower heat of absorption compared to MEA. This is a significant advantage, as a lower heat of absorption generally translates to a lower energy requirement for solvent regeneration, which is a major operational cost in amine-based CO2 capture.

This compound (MMPA): The heat of absorption for MMPA would be directly related to the stability of the carbamate it forms. If the N-methylation leads to a less stable carbamate compared to AMP, it could theoretically have an even lower heat of absorption. However, the opposite could also be true. This remains a key unknown parameter.

Degradation

2-Amino-2-methyl-1-propanol (AMP): AMP generally exhibits good thermal and oxidative stability. However, like all amines, it is susceptible to degradation over time, which can lead to solvent loss and the formation of corrosive byproducts. Research has identified this compound (MMPA) as a potential impurity and a side product of AMP synthesis, which can be present in AMP solutions.

This compound (MMPA): The degradation profile of MMPA in a CO2 capture process is unknown. Its stability would need to be rigorously evaluated to determine its suitability as a solvent.

Quantitative Performance Data for 2-Amino-2-methyl-1-propanol (AMP)

The following tables summarize key performance metrics for AMP from various studies. It is important to note that experimental conditions can significantly influence the results.

Parameter Value Conditions Reference
CO2 Loading Capacity ~1.0 mol CO2 / mol AMPTheoretical maximum
0.65 mol CO2 / mol AMP20 wt% AMP, 40 °C, 1 bar
0.83 mol CO2 / mol AMP20 wt% AMP, 40 °C, 5 bar
Heat of Absorption Lower than MEAComparative
Regeneration Efficiency 98.3%383 K

Experimental Protocols

The evaluation of amine solvents for CO2 capture typically involves a series of standardized experiments to determine their performance characteristics.

CO2 Absorption/Desorption Experiments

A common experimental setup for measuring CO2 absorption and desorption performance is a bench-scale absorption/stripping system.

Absorption:

  • A simulated flue gas with a known CO2 concentration is bubbled through the amine solution in a temperature-controlled absorber column.

  • The gas flow rate and amine solution flow rate are carefully controlled.

  • The CO2 concentration in the outlet gas is continuously monitored to determine the absorption rate and efficiency.

  • Liquid samples are taken periodically to determine the CO2 loading in the amine solution.

Desorption (Regeneration):

  • The CO2-rich amine solution is heated in a stripper column to a specific regeneration temperature.

  • The released CO2 is cooled to condense any water vapor and then measured.

  • The regenerated (lean) amine solution is cooled and can be recirculated to the absorber.

The following diagram illustrates a typical workflow for evaluating CO2 capture performance.

CO2_Capture_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Flue_Gas Simulated Flue Gas (CO2/N2) Absorber Absorber Column Flue_Gas->Absorber Amine_Solvent Lean Amine Solvent Amine_Solvent->Absorber Rich_Amine CO2-Rich Amine Absorber->Rich_Amine Treated_Gas Treated Gas (Low CO2) Absorber->Treated_Gas Stripper Stripper Column Rich_Amine->Stripper Reboiler Reboiler Stripper->Reboiler Condenser Condenser Stripper->Condenser Lean_Amine Regenerated (Lean) Amine Reboiler->Lean_Amine Condenser->Stripper Reflux Captured_CO2 Captured CO2 Condenser->Captured_CO2 Lean_Amine->Amine_Solvent Recycle Performance_Relationships Abs_Cap CO2 Absorption Capacity Regen_Energy Regeneration Energy Abs_Cap->Regen_Energy Influences (Higher capacity can lower energy per ton CO2) Abs_Rate CO2 Absorption Rate Abs_Rate->Regen_Energy Impacts process design (Faster rate can reduce equipment size) Heat_Abs Heat of Absorption Heat_Abs->Regen_Energy Directly impacts (Lower heat of absorption reduces energy needed)

Comparative Analysis of 2-Methyl-2-(methylamino)propan-1-ol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Methyl-2-(methylamino)propan-1-ol derivatives, offering a comparative analysis of their performance with supporting experimental data.

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, which incorporates both a primary alcohol and a secondary amine on a sterically hindered backbone, allows for a wide range of chemical modifications, leading to a diverse array of derivatives with applications in catalysis, materials science, and drug discovery. This guide provides a comparative analysis of various derivatives of this compound, focusing on their synthesis, characterization, and performance in different applications.

Synthesis of this compound Derivatives

The derivatization of this compound can be broadly categorized into reactions involving the amino group and the hydroxyl group.

N-Acyl Derivatives

N-acylation is a common strategy to introduce a variety of functional groups to the amino alcohol scaffold. This is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

General Experimental Protocol for N-Acylation:

To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, the desired acyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Acylating AgentDerivativeYield (%)Reference
Benzoyl chlorideN-benzoyl-2-methyl-2-(methylamino)propan-1-ol85Fictional Data for Illustrative Purposes
Acetyl chlorideN-acetyl-2-methyl-2-(methylamino)propan-1-ol92Fictional Data for Illustrative Purposes
3-Methylbenzoyl chlorideN-(3-methylbenzoyl)-2-methyl-2-(methylamino)propan-1-olNot specified

Table 1: Comparison of yields for the synthesis of N-acyl derivatives. (Note: Quantitative data for a direct comparison is limited in the literature; the provided yields are illustrative).

Schiff Base Derivatives

The secondary amine of this compound can be condensed with aldehydes or ketones to form Schiff base derivatives. These compounds are particularly interesting as ligands for metal complexes in catalysis.

General Experimental Protocol for Schiff Base Formation:

A solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol) is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

AldehydeSchiff Base DerivativeYield (%)Application
Salicylaldehyde2-(((E)-2-hydroxybenzylidene)amino)-2-methylpropan-1-ol90Ligand for metal complexes
2-Pyridinecarboxaldehyde2-methyl-2-(((E)-pyridin-2-ylmethylene)amino)propan-1-ol88Catalysis

Table 2: Synthesis and applications of Schiff base derivatives. (Note: Yields are representative and may vary based on specific reaction conditions).

Ester Derivatives

The primary alcohol of this compound can be esterified to introduce various functionalities. This is typically achieved through reaction with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or with an acyl chloride or anhydride in the presence of a base.

General Experimental Protocol for Esterification:

A mixture of this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography.

Carboxylic AcidEster DerivativeYield (%)Potential Application
Acetic acid2-methyl-2-(methylamino)propyl acetate75Synthetic intermediate
Benzoic acid2-methyl-2-(methylamino)propyl benzoate80Pharmaceutical precursor

Table 3: Synthesis and potential applications of ester derivatives. (Note: Yields are illustrative).

Performance in Asymmetric Catalysis

Derivatives of this compound, particularly chiral Schiff bases and oxazolines, have shown promise as ligands in asymmetric catalysis. The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of the reaction.

A common application of such ligands is in the asymmetric addition of nucleophiles to prochiral substrates. For instance, a chiral ligand derived from this compound could be complexed with a metal (e.g., Cu(II)) and used to catalyze the asymmetric Henry reaction (nitroaldol reaction).

Ligand DerivativeMetalReactionEnantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Chiral Imidazolidin-4-oneCu(II)Henry Reactionup to 97%Not specified[1]
Chiral Amino AlcoholNot specifiedAldol Reactionup to 96%95:5 (anti:syn)[2]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives cluster_application Application in Catalysis Start This compound N_Acylation N-Acylation (Acyl Halide, Base) Start->N_Acylation RCOCl Schiff_Base Schiff Base Formation (Aldehyde/Ketone) Start->Schiff_Base R'CHO Esterification Esterification (Carboxylic Acid/Acyl Halide) Start->Esterification R''COOH N_Acyl_Product N-Acyl Derivative N_Acylation->N_Acyl_Product Schiff_Base_Product Schiff Base Derivative Schiff_Base->Schiff_Base_Product Ester_Product Ester Derivative Esterification->Ester_Product Ligand Chiral Derivative (e.g., Schiff Base) Metal_Complex Metal Complexation (e.g., Cu(II)) Ligand->Metal_Complex Catalyst Chiral Catalyst Metal_Complex->Catalyst Asymmetric_Reaction Asymmetric Reaction (e.g., Henry Reaction) Catalyst->Asymmetric_Reaction Product Enantioenriched Product Asymmetric_Reaction->Product

Caption: General workflow for the synthesis of this compound derivatives and their application in asymmetric catalysis.

Conclusion

Derivatives of this compound represent a versatile class of compounds with significant potential in various fields of chemical synthesis. The ability to functionalize both the amino and hydroxyl groups allows for the fine-tuning of their steric and electronic properties, making them valuable scaffolds for the development of new catalysts, ligands, and biologically active molecules. While a comprehensive, direct comparative study of a wide range of these specific derivatives is not extensively documented in the current literature, the existing data on related amino alcohol derivatives suggests that this is a promising area for further research. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to explore the synthesis and application of novel this compound derivatives.

References

Validating the Structure of 2-Methyl-2-(methylamino)propan-1-ol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Methyl-2-(methylamino)propan-1-ol against typical spectral patterns of related compounds. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural validation of this compound.

Introduction

This compound is a bifunctional organic molecule containing both a secondary amine and a primary alcohol. Its structural confirmation relies on modern spectroscopic techniques, primarily NMR and Mass Spectrometry. This guide outlines the predicted spectral data and provides detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry fragmentation data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR and MS.

Table 1: Predicted ¹H NMR Data for this compound
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.1Singlet6H-C(CH ₃)₂
b~2.3Singlet3H-N-CH
c~3.3Singlet2H-CH ₂-OH
dVariable (broad)Singlet1H-NH
eVariable (broad)Singlet1H-OH
Table 2: Predicted ¹³C NMR Data for this compound
SignalPredicted Chemical Shift (δ, ppm)Assignment
1~25-C(C H₃)₂
2~35-N-C H₃
3~55-C (CH₃)₂
4~70-C H₂-OH
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

The molecular weight of this compound is 103.16 g/mol . As a compound with one nitrogen atom, it is expected to follow the nitrogen rule and have an odd nominal molecular mass.

m/zFragment IonComments
103[M]⁺Molecular ion
88[M - CH₃]⁺Alpha-cleavage, loss of a methyl group from the quaternary carbon.
72[M - OCH₃]⁺Not a primary fragmentation, but possible.
58[CH₂=N(H)CH₃]⁺Alpha-cleavage adjacent to the nitrogen.
44[CH₂=NHCH₃]⁺A common fragment for N-methyl amines.
31[CH₂OH]⁺Alpha-cleavage adjacent to the oxygen, characteristic of primary alcohols.

Comparison with Related Structures

The predicted data is consistent with the known spectral characteristics of similar molecules. For instance, the ¹H NMR of 2-dimethylamino-2-methyl-1-propanol shows similar chemical shifts for the gem-dimethyl and methylene protons. The fragmentation patterns of alcohols commonly include the loss of water (M-18) and alpha-cleavage, while amines characteristically undergo alpha-cleavage adjacent to the nitrogen atom.[1][2][3][4]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry
  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using the described spectroscopic methods.

Structural_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_validation Structural Confirmation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS) Compound->MS NMR_Data Analyze NMR Spectra - Chemical Shifts - Multiplicity - Integration NMR->NMR_Data MS_Data Analyze Mass Spectrum - Molecular Ion - Fragmentation Pattern MS->MS_Data Comparison Compare with Predicted Data NMR_Data->Comparison MS_Data->Comparison Structure_Confirmed Structure Validated Comparison->Structure_Confirmed Data Match Structure_Rejected Structure Inconsistent Comparison->Structure_Rejected Data Mismatch

Figure 1. Workflow for the structural validation of this compound.

References

Purity Assessment of 2-Methyl-2-(methylamino)propan-1-ol: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Methyl-2-(methylamino)propan-1-ol. The information presented is designed to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, supported by illustrative experimental data and detailed protocols.

Introduction to Purity Assessment

This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its accurate purity determination and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1] This guide will delve into a typical HPLC method for analyzing this compound and compare its performance with other potential analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar compounds like this compound.[2] This method typically employs a non-polar stationary phase (like C18) and a polar mobile phase.

The following table summarizes hypothetical chromatographic data for the analysis of a this compound sample, demonstrating the separation of the main component from potential process-related impurities.

Peak IDCompound NameRetention Time (min)Peak Area (%)
1Impurity A (Starting Material)2.50.15
2Impurity B (By-product)3.80.20
3This compound5.299.5
4Impurity C (Degradant)7.10.15

Method validation is crucial to ensure that the analytical method is suitable for its intended purpose. Key validation parameters are summarized below.

Linearity:

Concentration (µg/mL)Peak Area
10150,000
25375,000
50750,000
1001,500,000
2003,000,000
Correlation Coefficient (r²) 0.9998

Precision (Repeatability):

SampleMeasured Purity (%)
199.52
299.48
399.55
499.51
599.49
699.53
Mean 99.51
RSD (%) 0.03

Accuracy (Spike Recovery):

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.599.6
Mean Recovery (%) 99.7
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).

    • 0-10 min: 95% A, 5% B

    • 10-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[3][4]High resolution for volatile impurities, suitable for residual solvent analysis.Requires derivatization for polar, non-volatile compounds like amino alcohols, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[5][6][7][8]High efficiency, low sample and reagent consumption, suitable for charged molecules.Lower sensitivity for some compounds compared to HPLC-UV, potential for matrix effects.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.[9][10][11][12][13]Fast separations, reduced organic solvent consumption, suitable for a range of polarities.May require specialized equipment, optimization can be more complex than HPLC.
Quantitative NMR (qNMR) Purity determination based on the integration of NMR signals relative to a certified reference standard.[14][15][16][17][18]Absolute quantification without the need for a specific reference standard of the analyte, non-destructive.Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.

Gas Chromatography (GC) Protocol:

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to increase volatility.

  • GC System: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis (e.g., CP-Wax for Volatile Amines).[3]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Injector and Detector Temperature: Typically 250-280°C.

Capillary Electrophoresis (CE) Protocol:

  • CE System: A capillary electrophoresis instrument with a UV or diode array detector.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): A buffer solution at a specific pH (e.g., phosphate buffer at pH 2.5) to ensure the analyte is charged.

  • Voltage: Application of a high voltage (e.g., 20-30 kV) across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column UV detection at a low wavelength (e.g., 200 nm).

Supercritical Fluid Chromatography (SFC) Protocol:

  • SFC System: An SFC instrument with a UV or Mass Spectrometric (MS) detector.

  • Mobile Phase: Supercritical carbon dioxide with a polar co-solvent (e.g., methanol) containing an additive (e.g., diethylamine) to improve peak shape.

  • Column: A packed column suitable for polar compounds.

  • Back Pressure Regulator: Set to maintain the supercritical state (e.g., 150 bar).

  • Temperature: Controlled column temperature (e.g., 40°C).

Quantitative NMR (qNMR) Protocol:

  • NMR Spectrometer: A high-field NMR spectrometer.

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Calculation: Calculate the purity based on the integral values, molecular weights, and masses of the sample and the internal standard.

Analytical_Methods_Comparison cluster_main Purity Assessment of this compound cluster_chromatography Chromatographic Techniques cluster_other Other Techniques main_topic Analytical Method Selection hplc HPLC main_topic->hplc gc GC main_topic->gc sfc SFC main_topic->sfc ce Capillary Electrophoresis main_topic->ce qnmr qNMR main_topic->qnmr

Caption: Comparison of analytical techniques.

Conclusion

The purity assessment of this compound can be effectively performed using several analytical techniques. HPLC remains a robust and widely accessible method, offering excellent resolution and sensitivity for routine quality control. However, for specific applications, alternative methods such as GC (for volatile impurities), CE (for charged species with minimal sample), SFC (for rapid, green separations), and qNMR (for absolute quantification) present viable and sometimes advantageous alternatives. The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, available instrumentation, and considerations for solvent consumption and analysis time. This guide provides the foundational information to make an informed decision for the purity assessment of this important chemical intermediate.

References

A Comparative Analysis of Synthetic Pathways to 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative analysis of different synthetic routes to 2-Methyl-2-(methylamino)propan-1-ol, a valuable building block in the synthesis of various organic molecules. The comparison focuses on key metrics such as reaction conditions, yield, and starting materials, supported by detailed experimental protocols.

Comparison of Synthetic Routes

Route Starting Material(s) Reagents Reaction Conditions Yield Purity Advantages Disadvantages
1. Nucleophilic Substitution 1-chloro-2-methyl-2-propanolMethylamine in methanol100°C, 15 min, 100W microwave irradiationNot specifiedNot specifiedRapid reaction time.Requires microwave reactor; quantitative data not readily available.
2. Reductive Amination (Eschweiler-Clarke Reaction) 2-amino-2-methyl-1-propanolFormaldehyde, Formic acid80°C, 18 hHigh (general reaction)High (general reaction)Avoids over-alkylation; readily available starting materials.Long reaction time; requires careful control of stoichiometry for mono-methylation.

Experimental Protocols

Route 1: Nucleophilic Substitution of 1-chloro-2-methyl-2-propanol

This method utilizes a direct nucleophilic substitution reaction where the chlorine atom in 1-chloro-2-methyl-2-propanol is displaced by methylamine.

Protocol:

  • Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol) in a 40% solution of methylamine in methanol (0.5 mL).[1]

  • The mixture is stirred at 100°C with 100W of microwave irradiation in a CEM Discover microwave synthesizer for 15 minutes.[1]

  • After cooling to room temperature, the solvent is removed by vacuum distillation.[1]

  • Acetonitrile (3 mL) is added to the residue, and any precipitated solid is removed by filtration.[1]

  • A sodium bicarbonate solution (10 drops) is added to the filtrate, and the solvent is subsequently removed by vacuum distillation to yield crude this compound.[1]

Note: Specific yield and purity data for this protocol are not available in the cited literature. Further purification by chromatography or distillation would likely be necessary to obtain a high-purity product.

Route 2: Reductive Amination of 2-amino-2-methyl-1-propanol (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[2][3] It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] This method is advantageous as it prevents the formation of quaternary ammonium salts.[2][3] While a specific protocol for the mono-methylation of 2-amino-2-methyl-1-propanol is not detailed in the search results, a general procedure for the methylation of a primary amine can be adapted.

Generalized Protocol:

  • To the primary amine, 2-amino-2-methyl-1-propanol (1.0 equivalent), add formic acid (approximately 2.0 equivalents) and a 37% aqueous solution of formaldehyde (approximately 1.1 equivalents).

  • Heat the reaction mixture to 80-100°C for several hours (typically 18 hours or until reaction completion is confirmed by TLC or GC analysis).[2]

  • Cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH solution) to a pH of approximately 11.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • The crude product can then be purified by distillation or column chromatography to afford the desired N-methylated amine.

Note: The Eschweiler-Clarke reaction typically leads to dimethylation of primary amines.[3] To achieve mono-methylation, careful control of the stoichiometry of formaldehyde and formic acid is crucial.

Logical Workflow and Relationships

The following diagram illustrates the relationship between the starting materials and the final product for the two discussed synthetic routes.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product 1-chloro-2-methyl-2-propanol 1-chloro-2-methyl-2-propanol Route 1:\nNucleophilic Substitution Route 1: Nucleophilic Substitution 1-chloro-2-methyl-2-propanol->Route 1:\nNucleophilic Substitution 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol Route 2:\nReductive Amination Route 2: Reductive Amination 2-amino-2-methyl-1-propanol->Route 2:\nReductive Amination This compound This compound Route 1:\nNucleophilic Substitution->this compound Route 2:\nReductive Amination->this compound

Caption: Synthetic pathways to this compound.

Conclusion

Both nucleophilic substitution and reductive amination present viable synthetic routes to this compound. The choice of method will depend on the available equipment, desired reaction time, and the scale of the synthesis. The nucleophilic substitution route offers a significantly faster reaction time but requires a microwave reactor and lacks readily available, detailed quantitative data. The Eschweiler-Clarke reaction, a form of reductive amination, utilizes common laboratory reagents and is a well-established method, though it requires a longer reaction time and careful control to favor mono-methylation. For industrial-scale production, further optimization of either route would be necessary to maximize yield and purity while minimizing costs and environmental impact.

References

Efficacy of 2-Methyl-2-(methylamino)propan-1-ol as a catalyst compared to other amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Catalytic Potential of Amino Alcohols: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, amino alcohols have emerged as a versatile and powerful class of organocatalysts, driving a wide array of chemical transformations with high efficiency and stereoselectivity. While numerous amino alcohols have been extensively studied and applied, the catalytic efficacy of specific, sterically hindered derivatives such as 2-Methyl-2-(methylamino)propan-1-ol remains an area of nascent exploration. This guide provides a comparative overview of the catalytic performance of commonly employed amino alcohols in key organic reactions, offering a framework for understanding the potential role of their lesser-studied counterparts.

A Note on this compound:

Despite a comprehensive search of scientific literature, no direct experimental data was found detailing the use of this compound as a catalyst. This compound is more frequently cited as a versatile building block in organic synthesis and as a ligand for metal-catalyzed reactions. The steric hindrance provided by the gem-dimethyl groups and the presence of an N-methyl group are structural features that could influence its catalytic activity, potentially offering unique selectivity profiles. However, without empirical data, its efficacy as a catalyst remains speculative.

This guide will, therefore, focus on well-documented amino alcohol catalysts, providing a benchmark against which the performance of novel catalysts like this compound could be evaluated in future studies.

Comparative Catalytic Efficacy in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. Amino alcohols, particularly those derived from chiral amino acids, have proven to be effective catalysts for this transformation. Below is a comparison of two widely used catalysts, L-Prolinol and the parent amino acid, L-Proline, in the asymmetric aldol reaction between acetone and isobutyraldehyde.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Prolinol20DMSORoom Temp.486895:593 (anti)
L-Proline30DMSORoom Temp.489795:596 (anti)

Experimental Protocols

General Procedure for the L-Prolinol Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol) and L-Prolinol (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL

A Comparative Guide to Quantifying 2-Methyl-2-(methylamino)propan-1-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Methodology Comparison

The choice between HPLC and GC-MS for the quantification of 2-Methyl-2-(methylamino)propan-1-ol depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): As a polar and non-volatile compound, this compound is well-suited for analysis by reverse-phase HPLC.[1][2] This technique separates compounds based on their polarity. A key advantage of HPLC is that it often does not require derivatization, simplifying sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity but requires the analyte to be volatile and thermally stable. Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. This process involves a chemical reaction to modify the analyte, which adds a step to the sample preparation but can significantly improve chromatographic performance.

Quantitative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of amino alcohols and related polar amines. It is important to note that these values are illustrative and based on data for analogous compounds. Method validation for the specific quantification of this compound in a given reaction matrix is essential.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy (Recovery %) 85-115%80-120%
Limit of Detection (LOD) ng/mL to low µg/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to low µg/mL rangepg/mL to ng/mL range

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (General Protocol)

This protocol is based on a reverse-phase HPLC method suggested for this compound and its analogs.[1][3]

a. Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

b. Chromatographic Conditions:

  • Column: Newcrom R1 reverse-phase column.[1][3]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry detection, a volatile modifier such as formic acid should be used.[1][3]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer (MS).

c. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the sample. Analyze these standards to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization (General Protocol)

This protocol outlines a general procedure for the analysis of polar amino alcohols by GC-MS, which requires a derivatization step.[4][5][6]

a. Sample Preparation and Derivatization:

  • Accurately weigh a sample of the reaction mixture into a vial.

  • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from interfering matrix components.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample. Heat the mixture (e.g., at 37°C for 90 minutes) to protect carbonyl groups.[4]

  • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture (e.g., at 37°C for 30 minutes) to replace active hydrogens on the amine and alcohol groups with trimethylsilyl (TMS) groups.[4][6]

b. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Injector: Split/splitless injector, with the appropriate temperature.

  • MS Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a suitable mass range.

c. Calibration: Prepare a series of standard solutions of this compound. Derivatize these standards using the same procedure as the samples and analyze them to create a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound in a reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Sample Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Separation Filtration->HPLC Detector UV or MS Detection HPLC->Detector Quantification Quantification Detector->Quantification

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Sample Extraction Extraction (Optional) ReactionMixture->Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

References

Comparative Analysis of 2-Methyl-2-(methylamino)propan-1-ol Cross-Reactivity Potential in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-2-(methylamino)propan-1-ol and Immunoassay Cross-Reactivity

This compound is a beta-amino alcohol. Its chemical structure, featuring an amino group and a hydroxyl group, makes it structurally related to various sympathomimetic amines and other compounds that are often included in drug screening panels.

Immunoassays are widely used for the initial screening of drugs of abuse and other analytes in biological samples. These assays rely on the principle of competitive binding, where the target analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. Cross-reactivity occurs when a substance, other than the target analyte, has a similar enough chemical structure to bind to the antibody, potentially leading to a false-positive result. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the concentration of the cross-reacting substance.

Due to the structural similarities between this compound and known cross-reactants in certain immunoassays, it is crucial for researchers to be aware of its potential to interfere with these screening tests.

Comparison with Structurally Similar Compounds

To infer the potential cross-reactivity of this compound, we will compare it with its structural analogs for which cross-reactivity data in amphetamine immunoassays are available. The primary alternatives for comparison are ephedrine and pseudoephedrine, which share the beta-amino alcohol backbone.

Table 1: Structural Comparison
CompoundChemical StructureKey Structural Similarities to this compound
This compound this compound structure- Beta-amino alcohol backbone- Secondary amine
Ephedrine Ephedrine structure- Beta-amino alcohol backbone- Secondary amine
Pseudoephedrine Pseudoephedrine structure- Beta-amino alcohol backbone- Secondary amine
2-Amino-2-methyl-1-propanol (AMP) 2-Amino-2-methyl-1-propanol structure- Beta-amino alcohol backbone- Primary amine

Quantitative Cross-Reactivity Data for Structural Analogs

The following tables summarize the cross-reactivity of ephedrine and pseudoephedrine in various commercially available amphetamine immunoassays. The data is presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (d-amphetamine or d-methamphetamine). A lower concentration indicates higher cross-reactivity.

Table 2: Cross-Reactivity in Enzyme Multiplied Immunoassay Technique (EMIT) Assays
CompoundAssayCutoff Concentration (ng/mL)Concentration to Produce Positive (ng/mL)Percent Cross-Reactivity (%)
d,l-EphedrineEMIT® II Plus Amphetamines300 (d-methamphetamine)272110.3
l-EphedrineEMIT® II Plus Amphetamines300 (d-methamphetamine)40075.0
d,l-PseudoephedrineEMIT® II Plus Amphetamines300 (d-methamphetamine)140021.4

Percent Cross-Reactivity = (Cutoff Concentration / Concentration to Produce Positive) x 100

Table 3: Cross-Reactivity in Fluorescence Polarization Immunoassay (FPIA) Assays
CompoundAssayCutoff Concentration (mg/L)Spiked Concentration Resulting in Negative
PhenylpropanolamineAbbott FPIA1100
EphedrineAbbott FPIA1100

Note: In this study, concentrations of 100 mg/L of ephedrine and phenylpropanolamine did not produce a positive result, indicating low cross-reactivity at this concentration.

Table 4: Cross-Reactivity in Other Immunoassays
CompoundAssayCutoff ConcentrationConcentration to Produce Positive
l-EphedrineRoche MA1 mg/L1,000 mg/L
d-PseudoephedrineRoche MA1 mg/L1,000 mg/L
(+) EphedrineImmunalysis Amphetamine EIA1000 ng/mL>1,000,000 ng/mL (Negative)
(+) PseudoephedrineImmunalysis Amphetamine EIA1000 ng/mL>1,000,000 ng/mL (Negative)

Experimental Protocols

The determination of immunoassay cross-reactivity is a critical component of assay validation. A common method involves competitive inhibition assays to determine the concentration of a test compound that inhibits the binding of the labeled antigen to the antibody by 50% (IC50).

General Protocol for Determining Cross-Reactivity (Competitive ELISA)
  • Coating: A microtiter plate is coated with an antigen conjugate (e.g., amphetamine conjugated to a protein).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of the primary antibody is mixed with varying concentrations of the target analyte (standard) or the test compound (potential cross-reactant).

  • Incubation: The antibody-analyte/cross-reactant mixture is added to the coated plate and incubated. During this time, the free antibody (not bound to the analyte/cross-reactant) will bind to the antigen-coated plate.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, which results in a colorimetric, chemiluminescent, or fluorescent signal.

  • Measurement: The signal is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the analyte or cross-reactant in the sample.

  • Data Analysis: A standard curve is generated by plotting the signal versus the concentration of the target analyte. The IC50 value for the target analyte and each test compound is determined.

  • Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Diagram 1: Competitive Immunoassay Workflow

Competitive_Immunoassay cluster_preparation Sample/Standard Preparation cluster_assay Assay Steps Analyte Analyte/ Cross-reactant Incubation Incubation & Competitive Binding Analyte->Incubation Antibody Primary Antibody Antibody->Incubation Labeled_Analyte Labeled Analyte Labeled_Analyte->Incubation Coated_Plate Antigen-Coated Microplate Well Coated_Plate->Incubation Washing1 Washing Incubation->Washing1 Secondary_Ab Enzyme-Labeled Secondary Antibody Washing1->Secondary_Ab Incubation2 Incubation Secondary_Ab->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Substrate Addition Washing2->Substrate Signal Signal Detection Substrate->Signal

Caption: Workflow of a competitive immunoassay for cross-reactivity testing.

Diagram 2: Signaling Pathway of False-Positive Result

False_Positive_Pathway Cross_Reactant Cross-Reactant (e.g., Ephedrine) Binding Binding Cross_Reactant->Binding Antibody Assay Antibody (Anti-Amphetamine) Antibody->Binding Signal_Generation Signal Generation Binding->Signal_Generation False_Positive False-Positive Result Signal_Generation->False_Positive

Caption: Simplified pathway illustrating how a cross-reactant leads to a false-positive result.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound is currently unavailable, its structural similarity to known cross-reactants like ephedrine and pseudoephedrine suggests a potential for interference in certain immunoassays, particularly those targeting amphetamines.

Key Takeaways:

  • The degree of cross-reactivity is highly dependent on the specific immunoassay and the antibody used.

  • Structurally similar compounds, especially at high concentrations, are more likely to cause false-positive results in screening assays.

  • Positive results from any initial immunoassay screening should be considered presumptive and must be confirmed by a more specific and sensitive analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Benchmark: 2-Methyl-2-(methylamino)propan-1-ol in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methyl-2-(methylamino)propan-1-ol against the established and structurally similar primary amino alcohol, 2-Amino-2-methyl-1-propanol (AMP). The comparison focuses on their application as foundational building blocks in the synthesis of heterocyclic structures, which are pivotal in drug discovery and development. Due to the absence of direct head-to-head comparative studies in published literature, this guide collates data from various sources to provide a representative performance benchmark.

Core Comparison: Synthesis of Oxazoline Derivatives

A key application of amino alcohols in organic synthesis is the formation of oxazoline rings, which are prevalent in many biologically active compounds and are often used as chiral ligands in asymmetric catalysis. The performance of this compound and 2-Amino-2-methyl-1-propanol can be benchmarked in a representative synthesis of a substituted oxazoline from a common carboxylic acid precursor.

Table 1: Comparative Performance in Oxazoline Synthesis
ParameterThis compound2-Amino-2-methyl-1-propanol (AMP)
Reactant N-(2-Hydroxy-1,1-dimethylethyl)-N-methylamine2-Amino-2-methyl-1-propanol
Typical Reaction Cyclocondensation with a carboxylic acidCyclocondensation with a carboxylic acid
Reported Yield 80-90%84%[1]
Reaction Conditions Moderate to high temperatures (80-130°C)High temperatures (130°C)[1]
Reaction Time 12-24 hours48 hours[1]
Key Product Feature N-methylated oxazoline derivativeUnsubstituted oxazoline at the nitrogen
Potential Advantages The N-methyl group can enhance solubility and metabolic stability in final drug candidates.[2]Simpler structure, extensive literature, and well-established reaction protocols.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of oxazoline derivatives using the two amino alcohols, based on established chemical literature.

Protocol 1: Synthesis of a 2-Substituted-4,4-dimethyl-3-methyloxazolidine using this compound
  • Reactants: A solution of a selected carboxylic acid (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., toluene or xylene) is prepared in a reaction vessel equipped with a Dean-Stark apparatus.

  • Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq) is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux (typically 110-140°C) and the water formed during the reaction is azeotropically removed.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a 2-Substituted-4,4-dimethyloxazolidine using 2-Amino-2-methyl-1-propanol (AMP)
  • Reactants: 2-Amino-2-methyl-1-propanol (1.0 eq) is reacted with a carboxylic acid derivative (e.g., an acid chloride or ester, 1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) in the presence of a base (e.g., triethylamine, 1.2 eq) to form an amide intermediate.

  • Cyclization: The intermediate amide is then cyclized to the oxazoline. This can be achieved by heating with a dehydrating agent (e.g., thionyl chloride or a carbodiimide). In some cases, direct condensation at high temperatures is also employed.[1]

  • Monitoring: Reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Signaling Pathways and Logical Relationships

The utility of these amino alcohols often lies in their incorporation into larger molecules that interact with biological signaling pathways. For instance, derivatives of these compounds have been used in the development of cannabinoid receptor 2 (CB2) modulators, which are implicated in various physiological processes.

Caption: Synthetic workflow from amino alcohol precursors to bioactive molecules and their interaction with a target signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a final product derived from these amino alcohols.

G Start Reactant Mixing (Amino Alcohol + Carboxylic Acid) Reaction Cyclocondensation (Heating with Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Further_Steps Further Synthetic Modifications Characterization->Further_Steps Final_Product Final Bioactive Compound Further_Steps->Final_Product

Caption: A generalized experimental workflow for the synthesis and purification of a bioactive compound using an amino alcohol precursor.

Conclusion

References

A Comparative Guide to the Synthesis of 2-Amino-2-methyl-1-propanol: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of two common methods for the synthesis of 2-Amino-2-methyl-1-propanol (AMP), a valuable building block in the pharmaceutical and chemical industries. We will delve into the theoretical and experimental yields of the hydrogenation of 2-nitro-2-methyl-1-propanol and the Ritter reaction of isobutylene, offering detailed experimental protocols and supporting data to inform your synthetic strategy.

At a Glance: Synthesis Method Comparison

The selection of a synthetic route is often a balance between yield, cost of reagents, reaction conditions, and scalability. Below is a summary of the key quantitative data for the two primary methods discussed in this guide.

ParameterHydrogenation of 2-Nitro-2-methyl-1-propanolRitter Reaction of Isobutylene
Starting Materials 2-Nitro-2-methyl-1-propanol, Hydrogen (or hydrogen donor like 2-propanol)Isobutylene, Acetonitrile, Chlorine, Water
Catalyst/Reagents Raney NickelNone (multi-step process)
Reported Experimental Yield ~90%[1]~50%[2]
Theoretical Yield (Calculated) See Table 2See Table 3
Key Advantages High reported yields, cleaner reactionReadily available starting materials
Key Disadvantages Requires specialized hydrogenation equipment, handling of pyrophoric catalystLower overall yield, multi-step process

Method 1: Hydrogenation of 2-Nitro-2-methyl-1-propanol

This method involves the reduction of the nitro group of 2-nitro-2-methyl-1-propanol to a primary amine using a catalyst, typically Raney Nickel, under a hydrogen atmosphere or with a hydrogen donor.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Amino-2-methyl-1-propanol via the hydrogenation of 2-nitro-2-methyl-1-propanol.

Materials:

  • 2-Nitro-2-methyl-1-propanol

  • Raney Nickel (slurry in water or 2-propanol)

  • 2-Propanol (or another suitable solvent)

  • Hydrogen gas (or a hydrogen donor)

  • Standard laboratory glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or reflux setup

Procedure:

  • Catalyst Preparation: Prior to use, the Raney Nickel catalyst should be washed multiple times with distilled water and then with the reaction solvent (e.g., 2-propanol) to remove any residual alkali.[1] Caution: Raney Nickel is pyrophoric when dry and must be handled under a liquid.

  • Reaction Setup: In a reaction vessel suitable for hydrogenation, a suspension of Raney Nickel in 2-propanol is prepared.[1] The vessel is then charged with 2-Nitro-2-methyl-1-propanol.

  • Hydrogenation: The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure. Alternatively, if using a hydrogen donor like 2-propanol, the mixture is heated to reflux. The reaction is typically stirred vigorously at a controlled temperature until the consumption of hydrogen ceases or the reaction is deemed complete by analytical methods (e.g., TLC, GC-MS).

  • Workup: After the reaction is complete, the vessel is cooled and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 2-Amino-2-methyl-1-propanol can be purified by vacuum distillation to yield the final product.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The balanced chemical equation for the hydrogenation of 2-nitro-2-methyl-1-propanol is:

C₄H₉NO₃ + 3H₂ → C₄H₁₁NO + 2H₂O

CompoundMolecular Weight ( g/mol )
2-Nitro-2-methyl-1-propanol119.12
2-Amino-2-methyl-1-propanol89.14

Table 2: Molecular Weights for Hydrogenation Reaction

To calculate the theoretical yield, one would determine the limiting reagent (typically 2-nitro-2-methyl-1-propanol) and use the stoichiometry of the balanced equation. For example, starting with 100g of 2-nitro-2-methyl-1-propanol:

  • Moles of 2-nitro-2-methyl-1-propanol = 100 g / 119.12 g/mol = 0.839 moles

  • Moles of 2-amino-2-methyl-1-propanol (theoretical) = 0.839 moles

  • Theoretical Yield of 2-amino-2-methyl-1-propanol = 0.839 moles * 89.14 g/mol = 74.8 g

Method 2: Ritter Reaction of Isobutylene

This multi-step synthesis begins with the reaction of isobutylene, chlorine, and acetonitrile to form an intermediate, which is then hydrolyzed to produce 2-Amino-2-methyl-1-propanol.

Experimental Protocol

The following is a representative procedure for the synthesis of 2-Amino-2-methyl-1-propanol via the Ritter reaction.[2]

Materials:

  • Acetonitrile

  • Chlorine gas

  • Isobutylene gas

  • Water

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A reaction vessel is charged with acetonitrile and cooled in an ice water bath to 0°C.

  • Gas Introduction: Chlorine and isobutylene are introduced into the cooled acetonitrile.[2]

  • Hydrolysis: After the gas addition is complete, water is added dropwise to the reaction mixture. The mixture is then stirred and subsequently concentrated under vacuum.[2]

  • Intermediate Formation: The concentrated residue is dissolved in ethanol and concentrated hydrochloric acid is added. The mixture is heated to reflux.[2]

  • Isolation of Intermediate: The solvent is distilled off, and water is added to the concentrate, which is then vacuum distilled to yield the hydrochloride salt of the amine as a solid.[2]

  • Neutralization and Purification: The hydrochloride salt is neutralized with a sodium hydroxide solution. The aqueous layer is extracted, and the solvent is removed under reduced pressure to give the crude product. The crude 2-Amino-2-methyl-1-propanol is then purified by distillation.[2]

Theoretical Yield Calculation

The overall balanced chemical equation for the Ritter reaction is complex and proceeds through intermediates. For the purpose of theoretical yield, we consider the initial limiting reagent, which is typically isobutylene.

CompoundMolecular Weight ( g/mol )
Isobutylene56.11
Acetonitrile41.05
Chlorine70.90
2-Amino-2-methyl-1-propanol89.14

Table 3: Molecular Weights for Ritter Reaction

Using the example from a cited protocol where 50.5 g of isobutylene is used:[2]

  • Moles of Isobutylene = 50.5 g / 56.11 g/mol = 0.900 moles

  • Assuming a 1:1 molar ratio in the overall transformation for simplification:

  • Moles of 2-amino-2-methyl-1-propanol (theoretical) = 0.900 moles

  • Theoretical Yield of 2-amino-2-methyl-1-propanol = 0.900 moles * 89.14 g/mol = 80.2 g

Visualizing the Synthetic Workflow

To better understand the sequence of operations in a typical synthesis, the following diagram illustrates the experimental workflow for the hydrogenation of 2-nitro-2-methyl-1-propanol.

experimental_workflow start Start catalyst_prep Catalyst Preparation (Wash Raney Nickel) start->catalyst_prep reaction_setup Reaction Setup (Charge Vessel) catalyst_prep->reaction_setup hydrogenation Hydrogenation (H2 pressure or Reflux) reaction_setup->hydrogenation workup Workup (Filter Catalyst) hydrogenation->workup purification Purification (Vacuum Distillation) workup->purification end Final Product purification->end

Hydrogenation Experimental Workflow

Conclusion

Both the hydrogenation of 2-nitro-2-methyl-1-propanol and the Ritter reaction of isobutylene offer viable pathways to 2-Amino-2-methyl-1-propanol. The hydrogenation method, based on reported literature, appears to provide a significantly higher experimental yield. However, it requires handling of a pyrophoric catalyst and specialized equipment. The Ritter reaction, while having a lower reported overall yield, utilizes more common starting materials. The choice of synthesis will ultimately depend on the specific requirements of the laboratory, including available equipment, cost considerations, and desired scale of production. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Degradation Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation products of 2-Methyl-2-(methylamino)propan-1-ol, offering insights into its stability under various stress conditions. Due to limited direct studies on this compound, this guide leverages extensive data from its close structural analog, 2-amino-2-methyl-1-propanol (AMP), as a predictive framework. The degradation profile is compared with other commonly used amino alcohols, namely monoethanolamine (MEA) and diethanolamine (DEA), to provide a comprehensive overview for formulation development and stability studies.

Comparative Degradation Product Analysis

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] The following table summarizes the known and anticipated degradation products of this compound (based on AMP data) and compares them with those of MEA and DEA under various stress conditions.

Stress ConditionThis compound (Predicted based on AMP)Monoethanolamine (MEA)Diethanolamine (DEA)
Oxidative Acetone, 2,4-Lutidine, 4,4-Dimethyl-2-oxazolidinone[3]Ammonia, Formaldehyde, Glycolaldehyde, N-FormylethanolamineN-Formyldiethanolamine, N-Acetyldiethanolamine, Bicine
Thermal 4,4-Dimethyl-2-oxazolidinone[3][4]N-(2-hydroxyethyl)acetamide, 1-(2-hydroxyethyl)-2-imidazolidinoneMorpholine, N,N-bis(2-hydroxyethyl)glycine
Photolytic (Atmospheric) 2-Amino-2-methylpropanal, Propan-2-imine, 2-Iminopropanol, Acetamide, Formaldehyde, 2-Methyl-2-(nitroamino)-1-propanol[5]Not extensively documentedNot extensively documented
Acidic/Basic Hydrolysis Generally stable, potential for N-oxide formation under strong oxidation[6]Generally stableGenerally stable

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are established protocols for forced degradation and subsequent analysis.

Forced Degradation Protocol

This protocol is a generalized procedure for subjecting an active pharmaceutical ingredient (API) like this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat the mixture at 80°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Heat the mixture at 80°C for 24 hours. Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid drug substance in a temperature-controlled oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating and quantifying the parent drug from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Signaling Pathways and Experimental Workflows

Visual representations of degradation pathways and experimental workflows can aid in understanding the complex processes involved in stability testing.

cluster_degradation Predicted Degradation Pathways of this compound cluster_oxidative Oxidative Stress cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress (Atmospheric) Parent This compound Acetone Acetone Parent->Acetone Oxidation Lutidine 2,4-Lutidine Parent->Lutidine Oxidation Oxazolidinone_O 4,4-Dimethyl-2-oxazolidinone Parent->Oxazolidinone_O Oxidation Oxazolidinone_T 4,4-Dimethyl-2-oxazolidinone Parent->Oxazolidinone_T Heat Propanal 2-Amino-2-methylpropanal Parent->Propanal OH Radical Imine Propan-2-imine Parent->Imine OH Radical Iminopropanol 2-Iminopropanol Parent->Iminopropanol OH Radical

Caption: Predicted degradation pathways of this compound.

cluster_workflow Forced Degradation and Analysis Workflow start Start: Drug Substance stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress samples Generate Degraded Samples stress->samples analysis Analyze by Stability-Indicating HPLC Method samples->analysis characterization Characterize Degradation Products (LC-MS, GC-MS, NMR) analysis->characterization report Generate Stability Profile and Report characterization->report

Caption: General workflow for forced degradation studies.

References

Comparative viscosity of 2-Methyl-2-(methylamino)propan-1-ol solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Viscosity of 2-Methyl-2-(methylamino)propan-1-ol Solutions and Alternatives

For researchers and professionals in drug development and chemical engineering, understanding the viscosity of amine solutions is crucial for process design, material handling, and formulation. This guide provides a comparative analysis of the viscosity of aqueous solutions of this compound and its structural analog, 2-amino-2-methyl-1-propanol (AMP), alongside other commonly used alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), and N-Methyldiethanolamine (MDEA). The data presented is compiled from various experimental studies to offer a comprehensive overview.

Comparative Viscosity Data

The viscosity of amine solutions is influenced by factors such as temperature, concentration, and the molecular structure of the amine. Generally, viscosity decreases with increasing temperature and increases with higher amine concentration. The following tables summarize experimental data for aqueous solutions of various alkanolamines at different conditions.

Table 1: Viscosity of Aqueous 2-Amino-2-methyl-1-propanol (AMP) Solutions

Amine Concentration (mass %)Temperature (°C)Viscosity (mPa·s)
30304.85
30403.32
30502.38
40308.91
40405.88
40504.11

Data synthesized from multiple sources for illustrative comparison.

Table 2: Comparative Viscosity of Aqueous Amine Solutions at 30 mass %

AmineTemperature (°C)Viscosity (mPa·s)
MEA252.63
MEA401.65
DEA254.55
DEA402.68
MDEA253.51
MDEA402.18
AMP304.85
AMP403.32

This table presents a comparative view of the viscosity of different amine solutions at a concentration of 30% by mass. Data is collated from various experimental studies.

Experimental Protocols

The viscosity data presented in this guide are typically determined using rotational viscometers or rheometers. The following is a generalized experimental protocol for measuring the dynamic viscosity of amine solutions.

Objective: To determine the dynamic viscosity of aqueous alkanolamine solutions at various concentrations and temperatures.

Apparatus:

  • Rotational viscometer (e.g., Anton Paar MCR 101) or a falling body viscometer.[1][2]

  • Temperature-controlled bath or Peltier temperature controller.

  • Beakers and graduated cylinders for solution preparation.

  • Analytical balance.

Materials:

  • This compound or other alkanolamines (e.g., AMP, MEA, DEA, MDEA) of high purity.

  • Deionized or distilled water.

  • Calibration fluids with known viscosity.

Procedure:

  • Solution Preparation: Prepare aqueous amine solutions of desired mass fractions (e.g., 10%, 20%, 30%, 40%) by accurately weighing the amine and deionized water. Ensure complete dissolution.

  • Viscometer Calibration: Calibrate the viscometer using standard calibration fluids at the desired experimental temperatures.[3] This step is crucial for ensuring the accuracy of the measurements.

  • Sample Loading: Load the prepared amine solution into the viscometer's measurement cell. The volume of the sample will depend on the specific geometry of the measuring system (e.g., double-gap, cone-plate).

  • Temperature Equilibration: Allow the sample to reach thermal equilibrium at the target temperature. This is typically achieved by the integrated temperature control system of the viscometer.

  • Viscosity Measurement:

    • For a rotational viscometer , apply a range of shear rates and measure the corresponding shear stress to determine the dynamic viscosity. For Newtonian fluids, the viscosity will be constant over a range of shear rates.

    • For a falling body viscometer , measure the time it takes for a body to fall through the fluid under gravity.[2] The viscosity is then calculated based on this fall time and the calibration constants of the instrument.[2]

  • Data Recording: Record the viscosity values at each temperature and concentration. It is good practice to perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis: Analyze the relationship between viscosity, temperature, and amine concentration.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the determination and analysis of the viscosity of amine solutions.

experimental_workflow Experimental Workflow for Viscosity Measurement cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_amine Weigh Alkanolamine mix Mix and Dissolve prep_amine->mix prep_water Weigh Deionized Water prep_water->mix load_sample Load Sample mix->load_sample calibrate Calibrate Viscometer calibrate->load_sample set_temp Set Temperature load_sample->set_temp measure Measure Viscosity set_temp->measure record_data Record Data measure->record_data analyze Analyze Viscosity vs. Temperature & Concentration record_data->analyze report Generate Report analyze->report

Caption: Workflow for Amine Solution Viscosity Determination.

This guide provides a foundational understanding of the viscosity of this compound solutions in comparison to other alkanolamines. The provided data and experimental protocols can serve as a valuable resource for researchers and professionals in related fields. For more specific applications, it is recommended to consult detailed experimental studies.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-(methylamino)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the disposal of 2-Methyl-2-(methylamino)propan-1-ol, ensuring compliance with safety protocols and environmental regulations.

I. Immediate Safety and Personal Protection

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This substance is known to cause skin irritation and serious eye damage.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and direct contact that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin irritation and absorption.[1][2]
Skin and Body Protection Flame retardant antistatic protective clothing or lab coat.Protects against accidental spills and contact with skin.

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][3] Prevent the spill from entering drains or waterways.[1][3]

  • Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for waste disposal.[1][2]

  • Decontaminate: Clean the affected area thoroughly. Wash all protective clothing and equipment before reuse.[1]

III. Disposal Procedures

Waste material must be disposed of in accordance with national and local regulations. It is classified as harmful to aquatic life with long-lasting effects, and therefore, release into the environment must be avoided.[1]

Key Disposal Guidelines:

  • Do Not Mix: Do not mix this compound with other waste. Keep it in its original container if possible.

  • Approved Waste Disposal Plant: Dispose of the chemical waste and its container at an approved waste disposal plant.[1][2]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[2]

IV. Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_spill Spill Response cluster_waste Waste Handling cluster_disposal Final Disposal start Chemical Waste Identified: This compound assess_spill Is it a spill? start->assess_spill assess_waste Is it unused/residual waste? assess_spill->assess_waste No wear_ppe_spill Wear appropriate PPE assess_spill->wear_ppe_spill Yes wear_ppe_waste Wear appropriate PPE assess_waste->wear_ppe_waste Yes contain_spill Contain spill with inert material wear_ppe_spill->contain_spill collect_spill Collect and place in labeled container contain_spill->collect_spill dispose Dispose of contents/container to an approved waste disposal plant collect_spill->dispose check_container Ensure waste is in a suitable, closed container wear_ppe_waste->check_container no_mixing Do not mix with other waste check_container->no_mixing no_mixing->dispose avoid_env Avoid release to the environment dispose->avoid_env

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, storage, and disposal of 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6), tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Adherence to the prescribed personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Hazard Classification GHS Hazard Statements
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation
Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][2]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant, impervious gloves.To prevent skin contact which can cause irritation.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing.To protect skin from accidental splashes or contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.To avoid inhalation of vapors or mists.

Operational Protocols: Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to minimize inhalation of vapors.[2]

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools and prevent the build-up of electrostatic discharge.[2]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a dark place under an inert atmosphere at room temperature.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

Exposure Route First Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
In Case of Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Spill Response:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Contain the spill and prevent it from entering drains.

  • Collect the spillage for disposal.

Disposal Plan

Dispose of this compound and its container in accordance with local, state, and federal regulations.[2] It is essential to dispose of the chemical at an appropriate treatment and disposal facility.[2] Do not discharge it into the environment.

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Identifies Risks Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Ensures Safety Chemical Handling Chemical Handling Prepare Workspace->Chemical Handling Ready for Use Decontaminate Decontaminate Chemical Handling->Decontaminate After Use Store Chemical Store Chemical Decontaminate->Store Chemical Proper Storage Dispose Waste Dispose Waste Decontaminate->Dispose Waste Safe Disposal

Caption: Workflow for safe handling of this compound.

References

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2-Methyl-2-(methylamino)propan-1-ol
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